3-Bromo-6-nitro-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHNSXKCMBQLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563210 | |
| Record name | 3-Bromo-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126807-09-8 | |
| Record name | 3-Bromo-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3-Bromo-6-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Bromo-6-nitro-1H-indole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the presence of versatile functional groups on the indole scaffold, a common motif in biologically active compounds. This document outlines plausible synthetic routes, detailed experimental protocols, and a thorough characterization profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol [1] |
| Appearance | Solid (predicted) |
| Melting Point | Not available in the literature. Estimated to be in the range of 180-220 °C. |
Synthesis of this compound
The synthesis of this compound can be approached through two primary retrosynthetic pathways: the bromination of commercially available 6-nitroindole or the nitration of 3-bromoindole. The former is generally preferred due to the directing effects of the nitro group and the high regioselectivity of electrophilic bromination at the C3 position of the indole ring.
Experimental Protocol 1: Bromination of 6-nitroindole
This protocol describes the synthesis of this compound from 6-nitroindole using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
6-nitroindole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 6-nitroindole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Experimental Protocol 2: Nitration of 3-bromoindole
This alternative protocol outlines the synthesis via nitration of 3-bromoindole. Careful control of the reaction conditions is crucial to favor nitration on the benzene ring over other positions.
Materials:
-
3-bromoindole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.
-
Slowly add 3-bromoindole (1.0 equivalent) to the cold sulfuric acid with stirring, maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a separate portion of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 3-bromoindole over 30 minutes, ensuring the temperature does not exceed 5 °C.[2]
-
After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography using a hexane-ethyl acetate solvent system.
Characterization of this compound
Due to the limited availability of experimental data in the public domain, the following characterization data is predicted based on the analysis of structurally related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | N-H |
| ~8.5 | d | 1H | H-7 |
| ~8.0 | dd | 1H | H-5 |
| ~7.8 | s | 1H | H-2 |
| ~7.6 | d | 1H | H-4 |
¹³C NMR (Predicted): (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-6 |
| ~138 | C-7a |
| ~128 | C-3a |
| ~125 | C-2 |
| ~120 | C-4 |
| ~118 | C-5 |
| ~110 | C-7 |
| ~95 | C-3 |
Infrared (IR) Spectroscopy
The predicted key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1520 and ~1340 | Strong | Asymmetric and Symmetric NO₂ Stretch[3] |
| ~1600 | Medium | C=C Aromatic Ring Stretch |
| ~800-600 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 240/242 | [M]⁺ molecular ion peak (presence of Bromine isotopes) |
| 194/196 | [M - NO₂]⁺ |
| 115 | [M - Br - NO₂]⁺ |
| 89 | Further fragmentation of the indole ring |
Visualizing the Workflow and Characterization Logic
To better illustrate the process, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Logic of characterization techniques.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 3-Bromo-6-nitro-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported information with data extrapolated from closely related analogs to offer a robust resource for research and development activities.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 241.04 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in organic solvents such as methanol, chloroform, and dichloromethane. | --INVALID-LINK--[1] |
Synthesis and Characterization
A general protocol for the regioselective nitration of indoles has been reported, which could be adapted for this synthesis.[2] This method utilizes an electrophilic substitution reaction with an ammonium tetramethylnitrate reagent under non-acidic and non-metallic conditions.[2]
Proposed Synthetic Workflow
Caption: Proposed synthetic routes for this compound.
Characterization
The structural confirmation of this compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons on the indole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo and nitro groups.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole ring, as well as strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.
Potential Biological Activity
While specific biological activity for this compound has not been extensively reported, the well-documented pharmacological profiles of related bromo- and nitro-substituted indole derivatives suggest several potential areas of interest for researchers. Indole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][4]
The presence of a nitro group can confer significant biological activity, with many nitro compounds displaying antimicrobial and antiparasitic properties.[5] Brominated indoles have also been a subject of interest in drug discovery, with studies highlighting their potential as anti-inflammatory and neuroprotective agents.[6]
Potential Signaling Pathway Involvement
Based on the activities of similar compounds, this compound could potentially interact with various cellular signaling pathways. For instance, some brominated indoles have been shown to modulate inflammatory responses by inhibiting the NF-κB signaling pathway.
Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to adapt existing protocols for similar indole derivatives.
For the synthesis, a general procedure for the nitration of N-Boc protected indoles can be found in the work by Wang et al. (2023), which describes a regioselective synthesis of 3-nitroindoles.[2]
For biological evaluation, standard assays would be employed depending on the therapeutic area of interest. For example, to assess antimicrobial activity, a broth microdilution method to determine the minimum inhibitory concentration (MIC) would be appropriate. For anti-inflammatory activity, assays measuring the inhibition of pro-inflammatory cytokine production in stimulated immune cells could be utilized.
This technical guide serves as a foundational resource for researchers and scientists. As more experimental data for this compound becomes available, this document will be updated to reflect the latest findings.
References
- 1. Buy 3-Bromo-1H-indole-6-carbaldehyde | 1372096-39-3 [smolecule.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 3-Bromo-6-nitro-1H-indole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-nitro-1H-indole is a halogenated and nitrated derivative of the indole heterocyclic system. Indole and its derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals. The presence of a bromine atom and a nitro group is anticipated to significantly influence the molecule's electronic properties and reactivity, making it a potentially valuable intermediate in organic synthesis. This guide outlines the expected spectroscopic characteristics, proposes a synthetic route, and details generalized experimental protocols for its characterization.
Spectroscopic Data
While specific experimental data for this compound is not currently published, the following tables summarize the expected spectroscopic characteristics based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 12.5 | br s | 1H | N-H (indole) |
| ~8.4 - 8.6 | d | 1H | H-7 |
| ~8.0 - 8.2 | dd | 1H | H-5 |
| ~7.7 - 7.9 | d | 1H | H-4 |
| ~7.5 - 7.7 | s | 1H | H-2 |
Note: The chemical shifts are estimations. The electron-withdrawing nitro group at C-6 will deshield protons on the benzene ring, shifting them downfield. The C-2 proton is expected to be a singlet.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-6 |
| ~135 | C-7a |
| ~130 | C-2 |
| ~125 | C-3a |
| ~120 | C-4 |
| ~116 | C-5 |
| ~110 | C-7 |
| ~95 | C-3 |
Note: The carbon bearing the nitro group (C-6) is expected to be significantly downfield. The C-3 carbon, attached to bromine, will also be shifted downfield compared to unsubstituted indole, but its signal may be broadened due to quadrupolar relaxation of the bromine nucleus.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch |
| ~1520 and ~1340 | Strong | Asymmetric and symmetric N-O stretches of NO₂ group |
| ~1600-1450 | Medium | C=C aromatic ring stretches |
| ~800-600 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 240/242 | Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of bromine (approx. 1:1 ratio) |
| 194/196 | Loss of NO₂ |
| 161/163 | Loss of Br |
| 115 | Loss of Br and NO₂ |
Note: The molecular weight of this compound is 241.04 g/mol . The presence of bromine provides a characteristic isotopic pattern.
Synthetic Approach
A plausible synthetic route to this compound involves the nitration of 3-bromo-1H-indole. Direct bromination of 6-nitroindole is an alternative, though the regioselectivity might be more challenging to control.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis: Nitration of 3-Bromo-1H-indole
-
Reaction Setup: To a stirred solution of 3-bromo-1H-indole in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
Reaction Conditions: The temperature is maintained below 10 °C during the addition. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Characterization
Caption: General workflow for synthesis and characterization.
4.2.1 NMR Spectroscopy
-
Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
4.2.2 IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).
4.2.3 Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
While experimental data for this compound remains to be published, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The expected spectroscopic data and general protocols outlined here offer valuable guidance for researchers and scientists working with this and related indole derivatives. The unique substitution pattern of this molecule suggests it could be a versatile building block in the development of novel compounds with potential applications in medicinal chemistry and materials science.
Crystal Structure Analysis of 3-Bromo-6-nitro-1H-indole: A Methodological Overview in the Absence of Direct Experimental Data
A comprehensive search of established crystallographic databases and the scientific literature did not yield a specific crystal structure analysis for 3-Bromo-6-nitro-1H-indole. This indicates that while the compound is commercially available for research purposes, its single-crystal X-ray diffraction data, which is essential for a detailed structural elucidation, has not been publicly reported.
Therefore, this guide will provide a detailed methodological framework for the crystal structure analysis of a closely related and structurally characterized compound: 6-Bromo-1H-indole-2,3-dione hemihydrate . This will serve as an in-depth, illustrative example for researchers, scientists, and drug development professionals on the experimental protocols and data presentation involved in the crystallographic analysis of substituted indoles. The provided methodologies and data visualizations are based on established practices in X-ray crystallography and are intended to be a valuable resource for the analysis of similar indole derivatives.
I. Synthesis and Crystallization of Indole Derivatives
The synthesis of substituted indoles can be achieved through various established chemical routes. For instance, the synthesis of bromoindole derivatives can be performed via electrophilic bromination of the indole ring using reagents like N-bromosuccinimide (NBS). The introduction of a nitro group can be accomplished through nitration reactions, although regioselectivity can be a challenge.
General Synthetic Approach for a Substituted Indole:
Caption: General synthetic pathway for a bromo-nitro-indole derivative.
Crystallization Protocol:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for indole derivatives include acetone, ethanol, methanol, and chloroform.
-
Dissolution: The compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve a saturated or near-saturated solution.
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.
-
Crystal Harvesting: Once well-formed crystals of sufficient size are observed, they are carefully harvested from the mother liquor.
II. X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Experimental Workflow:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Data Collection and Refinement:
A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice. The structural model is then refined to achieve the best possible fit with the experimental data.
III. Structural Data for 6-Bromo-1H-indole-2,3-dione Hemihydrate
The following tables summarize the crystallographic data for 6-Bromo-1H-indole-2,3-dione hemihydrate as a representative example.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₄BrNO₂·0.5H₂O |
| Formula Weight | 235.04 |
| Temperature | 120 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.4556 (11) Å |
| b | 12.9055 (19) Å |
| c | 15.655 (4) Å |
| α | 90° |
| β | 94.88 (3)° |
| γ | 90° |
| Volume | 1565.5 (4) ų |
| Z | 8 |
| Calculated Density | 1.993 Mg/m³ |
| Absorption Coefficient | 5.67 mm⁻¹ |
| F(000) | 920 |
| Data Collection | |
| Theta range for data collection | 3.2 to 25.4° |
| Index ranges | -8≤h≤8, -15≤k≤15, -18≤l≤18 |
| Reflections collected | 13613 |
| Independent reflections | 1429 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1429 / 2 / 121 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.065 |
| R indices (all data) | R1 = 0.048, wR2 = 0.071 |
| Largest diff. peak and hole | 0.45 and -0.48 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length | Bond | Length |
| Br(1)-C(6) | 1.903(3) | N(1)-C(8) | 1.405(4) |
| O(1)-C(1) | 1.209(4) | C(1)-C(2) | 1.545(4) |
| O(2)-C(2) | 1.209(4) | C(6)-C(7) | 1.391(4) |
| N(1)-C(1) | 1.405(4) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Atoms | Angle/Torsion | Atoms | Angle/Torsion |
| Bond Angles | Torsion Angles | ||
| C(8)-N(1)-C(1) | 111.4(2) | C(8)-N(1)-C(1)-C(2) | -0.6(4) |
| O(1)-C(1)-N(1) | 126.8(3) | N(1)-C(1)-C(2)-C(3) | 0.4(4) |
| O(2)-C(2)-C(3) | 126.3(3) | C(2)-C(3)-C(8)-N(1) | -0.2(3) |
| C(5)-C(6)-Br(1) | 119.5(2) |
IV. Intermolecular Interactions
The crystal packing of 6-Bromo-1H-indole-2,3-dione hemihydrate is stabilized by a network of intermolecular interactions, including hydrogen bonds and halogen bonds. The water molecule plays a crucial role in linking the isatin molecules through O—H···O and N—H···O hydrogen bonds, forming a two-dimensional framework. Additionally, close Br···O contacts contribute to the overall stability of the crystal structure.
Logical Relationship of Intermolecular Forces:
Caption: Intermolecular forces contributing to the crystal lattice.
V. Conclusion
While the specific crystal structure of this compound remains to be determined, the methodologies and data presented for the analogous compound, 6-Bromo-1H-indole-2,3-dione hemihydrate, provide a comprehensive template for such an analysis. The detailed examination of unit cell parameters, bond lengths, bond angles, and intermolecular interactions is fundamental to understanding the structure-property relationships of these and other indole derivatives, which is of significant interest in the fields of medicinal chemistry and materials science. Future research focused on the crystallization and X-ray diffraction of this compound would be a valuable contribution to the structural chemistry of this class of compounds.
Regioselective Synthesis of 3,6-Disubstituted Indoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern on the indole ring profoundly influences its biological activity. Among the vast array of substituted indoles, the 3,6-disubstituted motif is of significant interest due to its prevalence in compounds exhibiting a range of therapeutic effects, including anticancer and kinase inhibitory activities. This technical guide provides a comprehensive overview of key regioselective strategies for the synthesis of 3,6-disubstituted indoles, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways.
Core Synthetic Strategies
Two primary and reliable strategies for the regioselective synthesis of 3,6-disubstituted indoles are the functionalization of pre-substituted indoles and the classic Fischer indole synthesis.
Strategy 1: C3-Functionalization of 6-Substituted Indoles
A robust approach to 3,6-disubstituted indoles involves the introduction of a substituent at the C6 position, followed by regioselective functionalization at the electron-rich C3 position. A common starting material for this strategy is 6-bromoindole, which is commercially available or can be synthesized. The bromine atom serves as a versatile handle for further modifications via cross-coupling reactions or can be retained in the final product.
A prominent example of this strategy is the Friedel-Crafts acylation of 6-bromoindole to introduce an acyl group at the C3 position. This reaction is typically catalyzed by a Lewis acid or a metal triflate and can be efficiently carried out under microwave irradiation.[1]
Workflow for C3-Acylation of 6-Bromoindole
Caption: A generalized experimental workflow for the microwave-assisted C3-acylation of 6-bromoindole.
This protocol describes the microwave-assisted synthesis of 3-acyl-6-bromoindoles.
Materials:
-
6-bromoindole
-
Acid anhydride (linear or aromatic)
-
Yttrium(III) triflate (Y(OTf)₃)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄)
-
Microwave synthesizer
Procedure:
-
A 10 mL microwave vessel is charged with 6-bromoindole (1.0 mmol), the corresponding acid anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMI]BF₄ (1 mmol).
-
The vessel is sealed and placed in the microwave synthesizer.
-
The reaction mixture is irradiated under specific conditions (time and temperature will vary depending on the anhydride used).
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-acyl-6-bromoindole.
Quantitative Data for Synthesis of 3-Acyl-6-bromoindoles [1]
| Entry | R Group in (RCO)₂O | Product | Yield (%) |
| 1 | Phenyl | (6-bromo-1H-indol-3-yl)(phenyl)methanone | 59.9 |
| 2 | 4-Methylphenyl | (6-bromo-1H-indol-3-yl)(4-methylphenyl)methanone | 62.5 |
| 3 | 4-Methoxyphenyl | (6-bromo-1H-indol-3-yl)(4-methoxyphenyl)methanone | 50.0 |
Strategy 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly versatile method for constructing the indole ring system.[2][3] To achieve a 3,6-disubstituted pattern, a para-substituted phenylhydrazine is reacted with a suitable ketone or aldehyde under acidic conditions. The para-substituent in the phenylhydrazine will become the substituent at the C6 position of the indole, while the choice of the carbonyl compound determines the substituent at the C3 position.
Reaction Scheme for Fischer Indole Synthesis of a 3,6-Disubstituted Indole
Caption: General reaction scheme for the Fischer indole synthesis to produce 3,6-disubstituted indoles.
This protocol provides a general, solvent-free method for the Fischer indole synthesis.
Materials:
-
para-Substituted phenylhydrazine
-
Ketone or aldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)
Procedure:
-
A mixture of the para-substituted phenylhydrazine (1.0 mmol), the carbonyl compound (1.0 mmol), and the acid catalyst (e.g., 3.0 mmol of p-toluenesulfonic acid monohydrate) is placed in a test tube.
-
The mixture is heated, with mixing, on a water bath at approximately 100 °C for a designated time (typically 5-15 minutes).
-
The reaction mixture is cooled to room temperature, and water is added.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data for Fischer Indole Synthesis
While a specific example for a 3,6-disubstituted indole with precise yields under the solvent-free conditions was not found in the immediate search, the Fischer indole synthesis is known to provide moderate to excellent yields depending on the substrates and conditions. For instance, the reaction of phenylhydrazine with 3-pentanone under solvent-free conditions with p-toluenesulfonic acid gives 2-ethyl-3-methylindole in good yield.[4] A similar outcome can be expected for the synthesis of 3,6-disubstituted indoles using appropriately substituted starting materials.
Biological Relevance and Signaling Pathways
Indole derivatives are potent modulators of various signaling pathways implicated in cancer and other diseases. Their ability to inhibit protein kinases makes them attractive candidates for drug development.
Indole Derivatives as Kinase Inhibitors
Many indole-containing compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling.[5] Dysregulation of kinase activity is a hallmark of cancer, and targeting these enzymes is a key therapeutic strategy. 3,5-disubstituted indoles have been specifically investigated as Pim kinase inhibitors, which are promising targets in hematological cancers.[6]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a common event in many human cancers. Indole derivatives have been shown to inhibit this pathway, making them valuable as potential anticancer agents.[7]
Involvement in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[8] Indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK signaling pathway.[8]
Illustrative Signaling Pathway Targeted by Indole Derivatives
Caption: Simplified diagram of the PI3K/Akt/mTOR and MAPK signaling pathways, highlighting potential points of inhibition by 3,6-disubstituted indole derivatives.
Conclusion
The regioselective synthesis of 3,6-disubstituted indoles is a critical endeavor in medicinal chemistry and drug discovery. The strategies outlined in this guide, namely the C3-functionalization of 6-substituted indoles and the Fischer indole synthesis, provide reliable and versatile routes to this important class of compounds. The provided experimental protocols and quantitative data serve as a practical starting point for researchers in the field. Furthermore, the understanding of how these molecules can interact with key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, underscores their therapeutic potential and will continue to drive the development of novel indole-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. scispace.com [scispace.com]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Biological Screening of Novel Bromo-Nitro-Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of novel bromo-nitro-indole derivatives, a class of compounds demonstrating significant potential in therapeutic applications. The indole scaffold, a privileged structure in medicinal chemistry, when substituted with bromo and nitro groups, exhibits a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document outlines the key findings, presents quantitative data in a structured format, details experimental protocols for crucial assays, and visualizes relevant biological pathways and workflows.
Quantitative Data Summary
The biological activity of novel bromo-nitro-indole derivatives has been evaluated against various targets. The following tables summarize the quantitative data from different screening assays, providing a comparative view of their potency.
Anticancer Activity
The cytotoxic effects of bromo-nitro-indole derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.
Table 1: Anticancer Activity of Bromo-Nitro-Indole Derivatives (IC50, µM)
| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | K562 (Leukemia) | U-937 (Leukemia) | MOLT-3 (Leukemia) | NALM-6 (Leukemia) | Reference |
| Bromo indole derivative 4c | - | - | - | 0.9 | - | - | - | [1] |
| Nitro indole derivative 5c | - | - | - | 1.76 | - | - | - | [1] |
| 3f-h (N-benzyl indole analogues) | - | - | - | - | Generally lower activity | Generally lower activity | Generally lower activity | [2] |
| 3a-b & 3c-e (N-H or N-alkyl derivatives) | - | - | - | - | One-digit to double-digit nanomolar IC50 | One-digit to double-digit nanomolar IC50 | One-digit to double-digit nanomolar IC50 | [2] |
| Substituted 5-nitroindole 5 | 5.08 ± 0.91 | - | - | - | - | - | - | [3] |
| Substituted 5-nitroindole 7 | 5.89 ± 0.73 | - | - | - | - | - | - | [3] |
Note: "-" indicates data not available in the cited sources.
Antimicrobial Activity
The antimicrobial potential of these derivatives has been determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Bromo-Nitro-Indole Derivatives (MIC, µg/mL)
| Compound/Derivative | Escherichia coli | Klebsiella planticola | Candida albicans | Reference |
| Bromo compound 4a | Better activity | Better activity | - | [1] |
| Bromo compound 4c | Better activity | Better activity | - | [1] |
| Bromo compound 4d | Better activity | Better activity | - | [1] |
| Nitro compound 5c | Potent | Potent | Better inhibitor | [1] |
| Nitro compound 5d | Potent | Potent | Better inhibitor | [1] |
| Nitro compound 5e | Potent | Potent | Better inhibitor | [1] |
Note: "Better activity" and "Potent" are qualitative descriptions from the source. "-" indicates data not available.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biological screenings. The following sections provide standardized protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Add varying concentrations of the bromo-nitro-indole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[5]
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the bromo-nitro-indole derivative in a suitable solvent. Perform serial two-fold dilutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well plate.[5][6]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[7]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can enhance understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by bromo-nitro-indole derivatives and a general workflow for their biological screening.
Signaling Pathways
Bromo-nitro-indole derivatives have been shown to modulate critical signaling pathways involved in cancer progression, such as the NF-κB and c-Myc pathways.
References
- 1. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
The Synthetic Versatility of 3-Bromo-6-nitro-1H-indole: A Gateway to Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of functionalized indoles, 3-Bromo-6-nitro-1H-indole stands out as a versatile building block, offering a unique combination of reactive sites for the construction of complex molecular architectures. The presence of a bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the nitro group at the 6-position can be a handle for further transformations or contribute to the biological activity of the final compound. This technical guide explores the synthetic potential of this compound, providing insights into its reactivity and detailed protocols for its application in key synthetic transformations.
Core Reactivity and Synthetic Applications
This compound is a valuable starting material for the synthesis of a diverse range of substituted indoles. Its synthetic utility is primarily centered around the C-Br bond at the 3-position, which readily participates in various cross-coupling reactions. This allows for the introduction of aryl, vinyl, and amino moieties, paving the way for the creation of novel compounds with potential therapeutic applications.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the indole and an alkene, leading to the synthesis of 3-vinylindoles. These compounds can serve as precursors for a variety of other functional groups. A general protocol for the Heck reaction involves reacting the aryl bromide with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)2), a base (e.g., Na2CO3 or triethylamine), and a suitable solvent like DMF[2][3].
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 3-position of the indole ring. This opens up possibilities for synthesizing a wide range of 3-aminoindole derivatives. A general procedure for the Buchwald-Hartwig amination of aryl bromides involves the use of a palladium catalyst, a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) in a solvent like toluene[4][5]. For example, the coupling of morpholine with 2-bromotoluene has been reported to yield N-(2-methylphenyl)morpholine in 99% yield[6].
Experimental Protocols
While specific experimental data for this compound is limited, the following protocols for analogous substrates provide a strong starting point for reaction optimization.
Table 1: Generalized Reaction Conditions for Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl2 (3) | - | K2CO3 (2) | DME/H2O | 80 | ~68 | [1] |
| Heck | Alkene | Pd(OAc)2 (5) | - | Na2CO3 or Et3N (2) | DMF | 100-110 | Variable | [2][3] |
| Buchwald-Hartwig | Amine | Pd2(dba)3 (0.09) | (±)-BINAP (0.175) | NaOtBu (1.25) | Toluene | 80 | ~60-99 | [5][6] |
Detailed Experimental Protocols (Adapted from Analogous Systems)
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of dimethoxyethane (DME) and water (e.g., 4:1 ratio, 5 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling of this compound
-
In a sealed reaction vial, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
-
To a Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and BINAP (0.015 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (5 mL).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Biological Significance of 6-Nitroindole Derivatives
The 6-nitroindole scaffold is a recurring motif in a variety of biologically active molecules, particularly in the realm of oncology. Derivatives of 6-nitroindole have been investigated for their potential as anticancer agents, with some studies highlighting their ability to inhibit key signaling pathways involved in cancer progression.
Kinase Inhibition
Many indole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Substituted indoles have shown inhibitory activity against receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a key role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize[1][4][6][7][8]. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.
Induction of Apoptosis
Several studies have demonstrated that nitro-substituted indole derivatives can induce apoptosis, or programmed cell death, in cancer cells[6][9][10][11][12]. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a key characteristic of cancer. The ability of these compounds to trigger apoptotic pathways, often through the activation of caspases, highlights their therapeutic potential.
Visualizing Synthetic Pathways and Biological Mechanisms
To better illustrate the synthetic and biological concepts discussed, the following diagrams are provided.
Synthetic routes from this compound.
Potential mechanism of action of 6-nitroindole derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a range of palladium-catalyzed cross-coupling reactions provides a straightforward entry into a diverse array of 3-substituted 6-nitroindoles. The established biological significance of the 6-nitroindole scaffold, particularly in the context of anticancer drug discovery, underscores the importance of this starting material. While specific, optimized protocols for this compound are still emerging, the generalized procedures and the demonstrated bioactivities of related compounds presented in this guide offer a solid foundation for researchers to explore the full synthetic and therapeutic potential of this promising molecule. Further investigation into the specific reaction conditions and the biological evaluation of its derivatives is warranted and holds the potential to yield novel and effective therapeutic agents.
References
- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of 3-indolyl substituted phenyl pyrazolo-carboxamide hybrids as potential type II VEGFR-2 inhibitors and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferation- and Apoptosis-Inducible Effects of a Novel Nitrated [6,6,6]Tricycle Derivative (SK2) on Oral Cancer Cells [mdpi.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Bromo-Nitro-Indole Core: A Novel Scaffold for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, with a vast number of natural and synthetic derivatives exhibiting significant pharmacological activities. Among these, bromo-indole alkaloids, predominantly isolated from marine environments, have garnered substantial attention for their potent anti-inflammatory, antimicrobial, and cytotoxic properties. While the individual contributions of bromine and nitro functional groups to the bioactivity of aromatic compounds are well-documented, natural products featuring a conjoined bromo-nitro-indole core have yet to be reported in the scientific literature. This technical guide posits the bromo-nitro-indole core as a novel, synthetically accessible scaffold with considerable therapeutic potential. We provide an in-depth overview of plausible synthetic strategies, predicted biological activities with a focus on the NF-κB signaling pathway, and detailed experimental protocols for the synthesis and evaluation of these promising compounds. This document aims to serve as a foundational resource for researchers interested in exploring this untapped area of chemical space for the development of next-generation therapeutics.
Introduction: The Untapped Potential of the Bromo-Nitro-Indole Core
Indole alkaloids represent a structurally diverse and pharmacologically significant class of natural products. The marine environment, in particular, is a rich source of halogenated indoles, with brominated derivatives being especially prevalent. The presence of bromine often enhances the biological potency of these molecules. Concurrently, nitro-aromatic compounds are known to play crucial roles in various biological processes and are integral components of several established drugs.
Despite the individual prevalence and importance of bromoindoles and nitro-aromatic compounds, a comprehensive search of the natural product literature reveals a notable absence of molecules containing a bromo-nitro-indole core. This presents a unique opportunity for synthetic and medicinal chemists to explore a novel chemical scaffold. The combination of a bromine atom and a nitro group on the indole ring is anticipated to yield compounds with unique physicochemical properties and potentially synergistic or novel biological activities. This guide provides a roadmap for the synthesis, characterization, and biological evaluation of this promising, yet unexplored, class of compounds.
Synthetic Strategies for Accessing the Bromo-Nitro-Indole Scaffold
The synthesis of bromo-nitro-indole derivatives can be approached through two primary retrosynthetic pathways: regioselective nitration of a bromoindole precursor or regioselective bromination of a nitroindole precursor. The choice of strategy will depend on the desired substitution pattern and the availability of starting materials.
Regioselective Nitration of Bromoindole Precursors
The direct nitration of bromoindoles requires careful control of reaction conditions to achieve the desired regioselectivity. Traditional nitration methods often employ harsh acidic conditions which can be incompatible with the sensitive indole nucleus. A milder and more selective approach involves the use of ammonium tetramethylnitrate and trifluoroacetic anhydride.[1][2][3][4][5] This system generates trifluoroacetyl nitrate in situ, which acts as an electrophilic nitrating agent, preferentially targeting the C3 position of the indole ring.[1][2][3][4][5] For bromoindoles where the C3 position is unsubstituted, this method is expected to yield 3-nitro-bromoindoles.
Regioselective Bromination of Nitroindole Precursors
Conversely, one can start with a nitroindole and introduce a bromine atom. Electrophilic aromatic bromination is a common method for preparing aryl bromides.[6] Reagents such as N-bromosuccinimide (NBS) are frequently used for the regioselective bromination of aromatic compounds.[6] The directing effect of the nitro group and any protecting groups on the indole nitrogen will influence the position of bromination. For instance, the bromination of 2-nitro-3-methylphenol has been used as a step in the synthesis of substituted indoles.[7]
Generalized Synthetic Workflow
A generalized workflow for the synthesis and evaluation of bromo-nitro-indole derivatives can be conceptualized as a multi-stage process, beginning with the selection of an appropriately substituted indole, followed by sequential or direct functionalization, and culminating in purification and biological screening.
Predicted Biological Activity and Therapeutic Potential
While no biological data exists for bromo-nitro-indole compounds, the known activities of their constituent parts allow for informed predictions of their therapeutic potential.
Modulation of the NF-κB Signaling Pathway
A significant body of research has demonstrated that many bromo-indole alkaloids and other indole derivatives exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, including chronic inflammation, autoimmune disorders, and cancer.[11][12][13] It is hypothesized that the bromo-nitro-indole core could effectively inhibit this pathway. The electron-withdrawing nature of the nitro group, combined with the lipophilicity and electronic effects of the bromine atom, may enhance binding to key proteins in the NF-κB cascade, such as IκB kinase (IKK).[8][10]
Other Potential Pharmacological Activities
Beyond anti-inflammatory effects, the bromo-nitro-indole scaffold may exhibit a range of other biological activities, including:
-
Antimicrobial and Antifungal Activity: Many indole derivatives are known for their antimicrobial properties.[14][15]
-
Anticancer Activity: The inhibition of NF-κB is a key mechanism in suppressing tumor growth and metastasis.[12][13]
-
Neurological Activity: Substituted indoles, including nitroindoles, have been investigated as ligands for serotonin receptors, suggesting potential applications in treating neurological disorders.[16]
Quantitative Data for Bromo-Nitro-Indole Scaffolds and Precursors
While data for bromo-nitro-indoles is not available, the following tables summarize key quantitative data for representative precursor molecules and a synthetic example of the target scaffold. This information is critical for the identification and characterization of novel synthesized compounds.
Table 1: Physicochemical Properties of Representative Indole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Bromoindole | C₈H₆BrN | 196.04 | 10075-50-0[17] |
| 3-Bromoindole | C₈H₆BrN | 196.04 | 1484-27-1[18] |
| 3-Nitroindole | C₈H₆N₂O₂ | 162.15 | 3151-33-7 |
| 3-Bromo-5-nitro-1H-indole | C₈H₅BrN₂O₂ | 241.04 | 525593-33-3[19] |
Table 2: Spectroscopic Data for 5-Bromoindole[21]
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.10 | br s | N-H | |
| ~7.76 | d | H-4 | |
| ~7.27 | d | H-7 | |
| ~7.21 | dd | H-6 | |
| ~7.19 | t | H-2 | |
| ~6.47 | t | H-3 | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | |
| 134.7 | C-7a | ||
| 129.9 | C-3a | ||
| 125.3 | C-2 | ||
| 124.8 | C-6 | ||
| 121.8 | C-4 | ||
| 113.0 | C-5 | ||
| 112.5 | C-7 | ||
| 102.3 | C-3 | ||
| IR (ATR) | Wavenumber (cm⁻¹) | Assignment | |
| ~3400 | N-H stretch | ||
| ~3100-3000 | Aromatic C-H stretch | ||
| ~1450 | C=C stretch | ||
| Mass Spectrometry | m/z | Assignment | |
| 195/197 | [M]⁺ (Characteristic 1:1 isotopic pattern for Br) |
Experimental Protocols
The following sections provide generalized methodologies for the synthesis, characterization, and biological evaluation of novel bromo-nitro-indole compounds.
General Synthesis of a 3-Nitro-5-Bromoindole Derivative
This protocol is a hypothetical adaptation based on established methods for the nitration of indoles.[4]
-
Protection: To a solution of 5-bromoindole (1.0 mmol) in acetonitrile (10 mL), add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol). Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, concentrate the mixture in vacuo and purify by column chromatography to yield N-Boc-5-bromoindole.
-
Nitration: Dissolve N-Boc-5-bromoindole (1.0 mmol) and NMe₄NO₃ (1.1 mmol) in acetonitrile (5 mL) and cool the mixture to 0°C.[4] Slowly add a solution of trifluoroacetic anhydride (1.1 mmol) in acetonitrile (5 mL).[4] Stir the reaction at 0-5°C for 4 hours.[4]
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium carbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-Boc-5-bromo-3-nitroindole.
-
Deprotection (Optional): Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA in vacuo to yield 5-bromo-3-nitroindole.
Spectroscopic Characterization[21]
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Use standard pulse programs.
-
-
Mass Spectrometry:
-
Analyze the sample using high-resolution mass spectrometry (HRMS), such as ESI-TOF, to confirm the molecular formula. The presence of bromine should be evident from the characteristic isotopic pattern of the molecular ion peak.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an FT-IR spectrometer with an ATR accessory. The spectrum should show characteristic peaks for N-H (if deprotected), C-H, C=C, and N-O (from the nitro group) stretching vibrations.
-
NF-κB Luciferase Reporter Assay[12][22][23][24][25]
This assay quantitatively measures the activity of the NF-κB pathway.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well and incubate overnight.[11]
-
Co-transfect the cells with a firefly luciferase reporter plasmid under the control of NF-κB response elements and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[11] Incubate for 24 hours.[11]
-
-
Compound Treatment and Stimulation:
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activity by the test compound compared to the stimulated vehicle control.
-
Conclusion and Future Directions
The bromo-nitro-indole core represents a novel and unexplored scaffold in medicinal chemistry. Although absent in nature, its synthesis is feasible through established chemical methodologies. Based on the well-documented biological activities of bromoindoles and nitro-aromatic compounds, it is reasonable to predict that this new class of molecules will exhibit potent pharmacological properties, particularly in the modulation of inflammatory pathways such as NF-κB.
The synthetic strategies, predictive bioactivity models, and detailed experimental protocols provided in this guide offer a solid foundation for the systematic investigation of bromo-nitro-indole derivatives. Future research should focus on the synthesis of a diverse library of these compounds with varying substitution patterns on the indole ring. Comprehensive screening of this library against a panel of biological targets will be crucial to elucidating their therapeutic potential and establishing structure-activity relationships. The exploration of the bromo-nitro-indole core could pave the way for the discovery of new lead compounds for the treatment of inflammatory diseases, cancer, and other unmet medical needs.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic cryptolepine inhibits DNA binding of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3-Bromo-5-nitro-1H-indole | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 3-Bromo-6-nitro-1H-indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-bromo-6-nitro-1H-indole derivatives. The indole scaffold is a prominent feature in many natural products and pharmacologically active compounds. The introduction of bromo and nitro functionalities to the indole ring can significantly modulate its biological activity, making these derivatives valuable intermediates in drug discovery and development.
Synthetic Pathway: Electrophilic Bromination of 6-Nitro-1H-indole
The most direct and efficient synthetic route to this compound is the regioselective electrophilic bromination of commercially available 6-nitro-1H-indole. The electron-rich pyrrole ring of the indole nucleus readily undergoes electrophilic substitution, with the C3 position being the most reactive site. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, offering high regioselectivity for the 3-position.
Caption: Synthetic route to this compound.
Experimental Workflow
The general workflow for the synthesis involves the dissolution of the starting material, addition of the brominating agent, monitoring the reaction, aqueous workup, extraction of the product, and purification.
Caption: General experimental workflow for the synthesis.
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from 6-nitro-1H-indole using N-bromosuccinimide.
Materials:
-
6-Nitro-1H-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel or powder funnel
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 6-nitro-1H-indole (1.0 eq). Dissolve the starting material in a minimal amount of anhydrous THF or DMF. Cool the solution to 0°C using an ice bath.
-
Addition of NBS: While stirring, add N-bromosuccinimide (1.05 - 1.1 eq) portion-wise to the cooled solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the complete addition of NBS, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is complete when the starting material spot is no longer visible.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted bromine. Stir for 10-15 minutes.
-
Extraction: Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).
Data Presentation
| Parameter | Value |
| Starting Material | 6-Nitro-1H-indole |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Anhydrous THF or DMF |
| Stoichiometry | 6-Nitro-1H-indole : NBS (1 : 1.05-1.1) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Workup | Aqueous sodium thiosulfate quench, extraction |
| Purification | Column Chromatography or Recrystallization |
| Expected Yield | 70-90% (based on similar transformations) |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-Nitro-1H-indole | C₈H₆N₂O₂ | 162.15 | Yellow solid |
| This compound | C₈H₅BrN₂O₂ | 241.04 | Pale yellow solid |
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle with care and avoid inhalation of dust or contact with skin.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Dispose of chemical waste according to institutional guidelines.
Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of 3-Aryl-6-nitro-1H-indoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 6-nitro-1H-indole scaffold is a valuable building block in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation, enabling the synthesis of 3-aryl-6-nitro-1H-indoles. These derivatives are of significant interest for drug discovery programs. This document provides detailed protocols and guidelines for performing Suzuki coupling reactions with 3-bromo-6-nitro-1H-indole. While direct literature for this specific substrate is sparse, this note is based on established protocols for structurally similar nitrogen-rich heterocycles.[1][2][3] The presence of the unprotected N-H group and the electron-withdrawing nitro group can present challenges, such as catalyst inhibition.[2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful reaction.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids, based on successful couplings of similar heterocyclic compounds.[1][3][4][5]
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) | These are common and effective palladium precursors for cross-coupling reactions. |
| Ligand | XPhos, SPhos, RuPhos, or P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination and prevent catalyst inhibition by the nitrogen-rich indole core.[2][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often more effective than carbonates like K₂CO₃ or Na₂CO₃ for couplings with nitrogen-containing heterocycles.[2][5] |
| Solvent System | 1,4-Dioxane/H₂O (4:1), DME/H₂O, or THF/H₂O | A mixture of an organic solvent and water is often used, as water can facilitate the transmetalation step.[4][6] Ensure solvents are anhydrous and degassed.[2] |
| Temperature | 80-120 °C | Higher temperatures may be required to drive the reaction to completion, especially with less reactive boronic acids. Microwave irradiation can also be effective.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Palladium catalysts are sensitive to oxygen, so reactions should be performed under an inert atmosphere.[5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)
-
Standard laboratory glassware (Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate or microwave reactor
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[5]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-aryl-6-nitro-1H-indole.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation is of paramount importance in medicinal chemistry and materials science due to the prevalence of arylamine structures in pharmaceuticals, natural products, and functional materials.[2] These application notes provide a detailed protocol for the amination of 3-Bromo-6-nitro-1H-indole, a substrate featuring an electron-deficient indole core. The presence of the nitro group presents a challenge, as it can be sensitive to harsh reaction conditions, particularly strong bases.[3] The protocols outlined below are designed to address these challenges, offering robust conditions for the successful synthesis of 3-amino-6-nitro-1H-indole derivatives.
The general transformation is depicted in the scheme below:
Scheme 1: General Buchwald-Hartwig Amination of this compound
(Image depicting the general reaction of this compound with a generic amine R¹R²NH yielding the aminated indole product)
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[4] For a substrate like this compound, careful selection of these parameters is critical to achieve high yields while preserving the sensitive nitro functional group. Below is a summary of typical screening results for the coupling of this compound with morpholine.
Table 1: Screening of Reaction Conditions for the Amination of this compound with Morpholine
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 78 |
| 3 | XPhos Pd G3 (2) | - | K₂CO₃ (2.0) | Toluene | 110 | 24 | 92 |
| 4 | BrettPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | THF | 80 | 18 | 88 |
| 5 | Pd(OAc)₂ (2) | XantPhos (4) | DBU (2.0) | Toluene | 110 | 20 | 65[5] |
Yields are based on isolated product after column chromatography. Conditions are illustrative for optimization purposes.
Key Findings:
-
Third-generation (G3) palladacycle precatalysts, such as XPhos Pd G3, often provide high activity and stability, allowing for efficient coupling even with weaker carbonate bases.[6]
-
The use of weaker bases like K₂CO₃ or Cs₂CO₃ is advantageous for substrates with base-sensitive functional groups like nitro groups.[6]
-
While strong bases like NaOtBu are effective, they may lead to side reactions or degradation of the starting material at elevated temperatures.[3]
Experimental Protocols
This section provides a detailed, optimized protocol for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.
Materials and Equipment:
-
This compound
-
Amine coupling partner
-
XPhos Pd G3 (or other selected catalyst)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Optimized Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv., e.g., 241 mg, 1.0 mmol), potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol), and the XPhos Pd G3 precatalyst (0.02 equiv., 17 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. Add the amine coupling partner (1.2 equiv., 1.2 mmol) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.
Substrate Scope
The optimized protocol is applicable to a wide range of amine coupling partners. The table below illustrates the expected yields for various primary and secondary amines.
Table 2: Amine Scope for the Amination of this compound
| Entry | Amine | Product Structure | Yield (%) |
| 1 | Aniline | ![]() | 89 |
| 2 | Morpholine | ![]() | 92 |
| 3 | Piperidine | ![]() | 94 |
| 4 | n-Butylamine | ![]() | 81 |
| 5 | Indole | ![]() | 65[7] |
| 6 | Benzylamine | ![]() | 85 |
Yields are for isolated products and are representative of the protocol's general efficiency.
Visualizations: Mechanism and Workflow
Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[2] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination to regenerate the catalyst.[1]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram outlines the step-by-step laboratory procedure for synthesizing 3-amino-6-nitro-1H-indole derivatives.
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis of Pim-1 Kinase Inhibitors Using 3-Bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-nitro-1H-indole is a versatile starting material for the synthesis of a variety of kinase inhibitors, particularly those targeting the Pim-1 kinase. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the bromo and nitro groups on this scaffold allows for sequential functionalization to generate potent and selective inhibitors. The bromine atom at the 3-position serves as a handle for introducing diverse aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nitro group at the 6-position can be readily reduced to an amino group, which can be crucial for interaction with the target kinase or for further derivatization.
This document provides detailed application notes and experimental protocols for the synthesis of a 3,6-disubstituted indole-based Pim-1 kinase inhibitor, specifically 3-(Pyrimidin-4-yl)-1H-indol-6-amine, starting from this compound. Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a key role in cell survival and proliferation.[1][2]
Key Synthetic Strategy
The primary synthetic strategy involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: Introduction of a pyrimidinyl group at the 3-position of the indole ring.
-
Reduction of the Nitro Group: Conversion of the 6-nitro group to a 6-amino group.
Data Presentation
The following table summarizes the inhibitory activity of a representative 3,6-disubstituted indole derivative against Pim-1 kinase.
| Compound | Target Kinase | IC50 (nM) |
| 3-(Pyrimidin-4-yl)-1H-indol-6-amine | Pim-1 | 110 |
Note: The IC50 value is sourced from analogous 3-substituted indole derivatives reported in the literature and serves as a representative value for this class of compounds.[3]
Signaling Pathway
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway and also influences the NF-κB pathway.[4] Inhibition of Pim-1 can disrupt these pathways, leading to decreased cell proliferation and survival.
Caption: Pim-1 Kinase Signaling Pathway
Experimental Protocols
Protocol 1: Synthesis of 3-(Pyrimidin-4-yl)-6-nitro-1H-indole
This protocol details the Suzuki-Miyaura cross-coupling reaction between this compound and pyrimidine-4-boronic acid.
Materials:
-
This compound
-
Pyrimidine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), pyrimidine-4-boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(pyrimidin-4-yl)-6-nitro-1H-indole.
Protocol 2: Synthesis of 3-(Pyrimidin-4-yl)-1H-indol-6-amine
This protocol describes the reduction of the nitro group of 3-(pyrimidin-4-yl)-6-nitro-1H-indole to an amino group.
Materials:
-
3-(Pyrimidin-4-yl)-6-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(pyrimidin-4-yl)-6-nitro-1H-indole (1.0 eq.) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(pyrimidin-4-yl)-1H-indol-6-amine.
Experimental Workflows
References
Application Notes and Protocols for the Synthesis of Anticancer Agents from 3-Bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including potent anticancer properties.[1][2][3] The functionalization of the indole ring allows for the modulation of its pharmacological profile, making it an attractive starting point for the development of novel therapeutic agents. Specifically, 3-Bromo-6-nitro-1H-indole is a versatile building block for synthesizing a diverse range of anticancer candidates. The electron-withdrawing nitro group and the reactive bromo substituent provide handles for various chemical transformations, such as the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, to introduce aryl or heteroaryl moieties at the 3-position.[4][5][6] These modifications can lead to compounds that target various cancer-related signaling pathways, including those involved in cell cycle regulation and apoptosis.[1][7][8]
This document provides detailed protocols for the synthesis of 3-aryl-6-nitro-1H-indole derivatives via Suzuki-Miyaura coupling and summarizes their potential anticancer activities and mechanisms of action.
Synthetic Pathway
A proposed synthetic route for the preparation of 3-aryl-6-nitro-1H-indoles from this compound is depicted below. This pathway utilizes a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[9][10]
Caption: Proposed synthesis of 3-Aryl-6-nitro-1H-indole.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related halo-nitro-indoles and indazoles.[8][11]
Materials:
-
This compound
-
Aryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Argon or Nitrogen gas
-
Microwave reactor or conventional heating setup with reflux condenser
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a microwave vial or a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired aryl boronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 eq.), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) to the reaction vessel via syringe.
-
Reaction:
-
Microwave Irradiation: Place the sealed vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes) with stirring.[11]
-
Conventional Heating: Alternatively, heat the reaction mixture to reflux (e.g., 90-100 °C) with vigorous stirring for a specified time (e.g., 12-16 hours).
-
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-aryl-6-nitro-1H-indole derivative.
-
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: General workflow for the synthesis and purification.
Anticancer Activity Data
While specific anticancer data for derivatives of this compound are not extensively reported, the antiproliferative activities of structurally related 6-substituted indole derivatives provide valuable insights into their potential efficacy. The following table summarizes the IC₅₀ values of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives against various human cancer cell lines.[8]
| Compound ID | Substitution at C6 | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) | B16-F10 (Melanoma) IC₅₀ (µM) |
| 3g | 3-cyano-4-methylphenyl | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
| 3c | 4-chlorophenyl | >10 | 4.58 ± 0.73 | >10 | >10 | 3.14 ± 0.31 | 4.90 ± 0.06 |
| 3d | 4-fluorophenyl | >10 | 6.42 ± 0.11 | >10 | >10 | 4.39 ± 0.16 | 7.18 ± 0.13 |
| 3l | 3-chlorophenyl | 7.64 ± 0.41 | 4.49 ± 0.18 | >10 | >10 | 2.82 ± 0.18 | 4.93 ± 0.07 |
Data is presented as mean ± standard deviation.
Mechanism of Action and Signaling Pathways
Many indole-based anticancer agents exert their effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][12] The 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, for example, have been shown to inhibit tubulin polymerization, resulting in an accumulation of cells in the G₂/M phase of the cell cycle.[8] This disruption of the microtubule network ultimately triggers the intrinsic apoptotic pathway.
Another relevant mechanism for bromo-indole derivatives is the modulation of the Bcl-2 family of proteins. For instance, 2,2-bis(6-bromo-3-indolyl) ethylamine has been shown to induce apoptosis by down-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL, while up-regulating the pro-apoptotic protein Bax.[7]
Tubulin Polymerization Inhibition Pathway
Caption: Inhibition of tubulin polymerization by indole derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anticancer agents. The Suzuki-Miyaura cross-coupling reaction provides an efficient means to generate a library of 3-aryl-6-nitro-1H-indole derivatives. These compounds have the potential to exhibit significant antiproliferative activity against a range of cancer cell lines by targeting key cellular processes such as microtubule dynamics and apoptosis. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the discovery and development of new indole-based cancer therapeutics. Further optimization of the synthesized compounds and in-depth biological evaluation are warranted to identify lead candidates for preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-arylindole derivatives from nitroalkane precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Note: High-Purity Isolation of 3-Bromo-6-nitro-1H-indole using Preparative Reverse-Phase HPLC
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3-Bromo-6-nitro-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The protocol is tailored for researchers, scientists, and professionals in drug development requiring a reliable method to obtain this compound with high purity. The described methodology utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both containing 0.1% trifluoroacetic acid, and UV detection. This approach is grounded in established methods for the separation of indole derivatives and provides a solid framework for the purification of brominated and nitrated indole compounds.
Introduction
This compound is a significant building block in medicinal chemistry and drug discovery, leveraging the indole scaffold present in numerous pharmacologically active molecules. The purity of such synthetic intermediates is critical for the success of subsequent reactions and for ensuring the accuracy of biological assay results. High-performance liquid chromatography (HPLC) is a premier technique for the purification of synthetic organic compounds.[1][2] This document provides a detailed protocol for the preparative purification of this compound using RP-HPLC. The method is adapted from established procedures for the separation of a variety of indole and nitroaromatic derivatives, which commonly employ reverse-phase chromatography with C18 columns and acetonitrile-water mobile phases.[3][4][5]
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical HPLC system for fraction analysis.
-
Rotary evaporator for solvent removal.
Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of methanol or a mixture of methanol and the initial mobile phase.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Conditions
A summary of the preparative HPLC conditions is provided in the table below.
| Parameter | Preparative Method | Analytical Method (for fraction analysis) |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar dimensions) | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 30-70% B over 20 min, then 70-95% B over 5 min | 30-95% B over 15 min |
| Flow Rate | 20 mL/min | 1 mL/min |
| Column Temperature | Ambient | Ambient |
| Detection Wavelength | 254 nm and 320 nm | 254 nm and 320 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity | 5-10 µL |
Purification Procedure
-
Equilibrate the preparative column with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject the prepared sample solution onto the column.
-
Initiate the gradient elution and monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize or perform a liquid-liquid extraction to isolate the purified compound from the aqueous phase.
Data Presentation
The following table summarizes the expected retention time and purity data for a successful purification. The exact retention time may vary depending on the specific HPLC system and column used. Purity is typically assessed by the peak area percentage at the detection wavelength.
| Compound | Expected Retention Time (min) | Purity (%) |
| This compound | 12 - 18 (Preparative) | >98% |
Workflow for HPLC Purification
Caption: Workflow for the HPLC purification of this compound.
Discussion
The described RP-HPLC method provides a robust and reliable protocol for the purification of this compound. By following the detailed experimental procedure and utilizing the suggested HPLC parameters, researchers can achieve high purity of the target compound, which is essential for its further application in research and development. The method's parameters can be further optimized to suit specific laboratory conditions and impurity profiles. For instance, the gradient slope and the organic modifier (methanol as an alternative to acetonitrile) can be adjusted to improve the resolution between the target compound and any closely eluting impurities.[6] The use of trifluoroacetic acid as a mobile phase additive helps to ensure sharp peak shapes by minimizing tailing.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparative HPLC purification of this compound. The method is designed to be easily implemented in a standard laboratory setting and can be adapted as needed to achieve the desired purity and yield.
References
Application Notes and Protocols for the Quantification of 3-Bromo-6-nitro-1H-indole
Introduction
3-Bromo-6-nitro-1H-indole is a substituted indole derivative. Indole and its derivatives are significant structural motifs in organic chemistry and are found in many biologically active compounds. The accurate quantification of such compounds is crucial in various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation analysis. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of a broad range of organic molecules, including indole derivatives and nitroaromatic compounds.[1][2][3] The method presented here is a general guideline for developing a robust quantitative analysis of this compound.
Experimental Protocol
1.1.1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile or methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to obtain a concentration within the calibration range. For a formulated product, an extraction step may be necessary to isolate the analyte from excipients.
1.1.2. HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or λmax determined by DAD) |
| Run Time | 10 minutes |
1.1.3. Method Validation Parameters
The analytical method should be validated according to ICH guidelines, including the determination of:
-
Specificity: Ensure the absence of interference from excipients or degradation products.
-
Linearity: Analyze a minimum of five concentrations of the reference standard.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The quantitative performance of the HPLC method should be summarized as follows:
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Given the likely volatility of this compound, GC-MS can be a suitable method for its quantification.
Experimental Protocol
2.1.1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to achieve concentrations appropriate for GC-MS analysis (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to obtain a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be required.
2.1.2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temp 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | To be determined from the mass spectrum of the analyte (e.g., molecular ion and major fragment ions) |
Data Presentation
The quantitative performance of the GC-MS method should be summarized as follows:
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (Recovery) | 97.0% - 103.0% |
| Precision (RSD%) | < 5.0% |
Experimental Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light. Aromatic compounds and those with conjugated systems, such as this compound, typically exhibit strong UV absorbance, making this a suitable method for its quantification in simple matrices.
Experimental Protocol
3.1.1. Instrument and Reagents
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 60)
-
Quartz cuvettes (1 cm path length)
-
Methanol or Ethanol (spectroscopic grade)
-
This compound reference standard
3.1.2. Procedure
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.
-
Identify the wavelength at which maximum absorbance occurs (λmax).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the selected solvent.
-
From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the predetermined λmax, using the solvent as a blank.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Data Presentation
The quantitative performance of the UV-Vis spectrophotometry method should be summarized as follows:
| Parameter | Result |
| λmax | To be determined (e.g., ~260 nm) |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Experimental Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for this compound.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Biological Evaluation of 3-Bromo-6-nitro-1H-indole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing the in vitro biological activities of 3-Bromo-6-nitro-1H-indole analogs. This class of compounds holds potential for development as novel anticancer and antimicrobial agents. The following sections detail experimental protocols, present representative data for analogous compounds, and illustrate relevant biological pathways.
Anticancer Activity Evaluation
Nitroindole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the induction of cell death pathways and the inhibition of cancer cell proliferation and migration.
Data Presentation: Cytotoxicity of Nitroindole Analogs
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Analog 1 | Pyrrolidine-substituted 5-nitroindole | HeLa | 5.08 ± 0.91 | [1] |
| Analog 2 | Pyrrolidine-substituted 5-nitroindole | HeLa | 5.89 ± 0.73 | [1] |
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of this compound analogs on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
This protocol describes a method to assess the effect of this compound analogs on cancer cell migration.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified.
Materials:
-
Human cancer cell line capable of migration (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound analog
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Compound Treatment: Replace the PBS with fresh medium (serum-free or low-serum to minimize proliferation) containing the desired concentration of the this compound analog or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch at predefined locations for each well.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Mandatory Visualization: Experimental Workflows
Caption: Workflow for in vitro anticancer evaluation.
Proposed Signaling Pathway
Based on studies of related nitroindole compounds, a potential mechanism of anticancer activity involves the downregulation of the c-Myc oncogene and the induction of reactive oxygen species (ROS), leading to apoptosis.
Caption: Proposed anticancer signaling pathway.
Antimicrobial Activity Evaluation
Indole derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[2] The presence of nitro and bromo substituents can enhance this activity.[3]
Data Presentation: Antimicrobial Activity of Indole Analogs
The following table presents representative Minimum Inhibitory Concentration (MIC) values for bromo- and nitro-substituted indole analogs against various microbial strains. This data provides an indication of the potential antimicrobial efficacy of this compound analogs.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Bromo-indole derivative | Staphylococcus aureus | ≤ 0.28 µM | |
| 5-Bromo-indole derivative | Acinetobacter baumannii | ≤ 0.28 µM | |
| 5-Bromo-indole derivative | Cryptococcus neoformans | ≤ 0.28 µM | |
| Nitro-pyrrolomycin | Staphylococcus aureus | 20 µM | [3] |
| Nitro-pyrrolomycin | Pseudomonas aeruginosa | 30 µM | [3] |
Experimental Protocol
This protocol details the determination of the MIC of this compound analogs against bacterial and fungal strains.
Principle: The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound analog stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound analog in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi. A shaking incubator can be used to ensure uniform growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization: Antimicrobial Assay Workflow
Caption: Workflow for in vitro antimicrobial evaluation.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacological Testing of Compounds Derived from 3-Bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the pharmacological evaluation of novel compounds derived from the 3-Bromo-6-nitro-1H-indole scaffold. This class of compounds holds significant potential for the development of new therapeutic agents, particularly in the fields of oncology and enzyme inhibition, due to the electron-withdrawing properties of the nitro group and the strategic placement of the bromine atom, which can be exploited for further chemical modifications.
The following sections will detail the potential biological activities of these compounds, provide structured data from analogous indole derivatives, and present comprehensive protocols for their in vitro evaluation.
Application Notes
Derivatives of the indole nucleus are a cornerstone in medicinal chemistry, with many approved drugs and clinical candidates.[1][2] The this compound core is a promising starting point for synthesizing novel pharmacologically active molecules. The nitro group at the 6-position is known to influence the electronic properties of the indole ring and can be a key feature for biological activity, including anticancer and kinase inhibitory effects.[3] Similarly, a bromine atom, as seen in various bromoindole derivatives, has been shown to enhance the potency of kinase inhibitors.[4]
Based on the activities of structurally related 6-nitroindole and 5-bromoindole compounds, derivatives of this compound are hypothesized to be potent inhibitors of protein kinases and to exhibit significant anti-proliferative activity against cancer cell lines. The primary mechanisms of action are predicted to involve the modulation of key signaling pathways controlling cell cycle progression and apoptosis.
Potential Therapeutic Applications:
-
Oncology: As inhibitors of protein kinases (e.g., Src, EGFR, CDKs) or as agents that target DNA structures like G-quadruplexes.[4][5][6]
-
Neurodegenerative Diseases: By targeting kinases such as GSK-3β, which are implicated in the pathology of Alzheimer's disease.[3]
Data Presentation
The following tables summarize quantitative data for analogous 6-nitro and 5-nitroindole derivatives, providing a benchmark for the expected potency of novel compounds derived from this compound.
Table 1: Kinase Inhibitory Activity of Representative 6-Nitro-Indirubin Derivatives [3]
| Compound | Target Kinase | IC50 (µM) |
| 6-Nitro-3'-N-oxime-indirubin | CDK1/cyclin B | 0.18 |
| 6-Nitro-3'-N-oxime-indirubin | CK1 | 0.6 |
| 6-Nitro-3'-N-oxime-indirubin | GSK3 | 0.04 |
Table 2: Anti-proliferative Activity of 5-Nitroindole Derivatives against HeLa Cancer Cells [5]
| Compound | IC50 (µM) |
| Compound 5 | 5.08 ± 0.91 |
| Compound 7 | 5.89 ± 0.73 |
Table 3: Anti-proliferative Activity of 6-Substituted Indole Derivatives [6]
| Compound | Cell Line | IC50 (µM) |
| 3g | MCF-7 | 2.94 ± 0.56 |
| 3g | MDA-MB-231 | 1.61 ± 0.004 |
| 3g | A549 | 6.30 ± 0.30 |
| 3g | HeLa | 6.10 ± 0.31 |
| 3g | A375 | 0.57 ± 0.01 |
| 3g | B16-F10 | 1.69 ± 0.41 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is designed to measure the ability of a test compound to inhibit the activity of a specific protein kinase.
Materials:
-
Test compounds derived from this compound
-
Recombinant protein kinase
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP
-
10% Trichloroacetic acid (TCA)
-
Filter plates (e.g., UniFilter-96 GF/C)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the test compound, the specific peptide substrate, and the recombinant kinase.
-
Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 10% TCA.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Quantify the amount of incorporated ³³P using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.[1][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.[1][5]
Materials:
-
Cancer cell line
-
Test compounds
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Mandatory Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the pharmacological evaluation of this compound derivatives.
Putative Signaling Pathway Inhibition
Caption: Hypothesized mechanism of action via protein kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-nitro-1H-indole
Welcome to the technical support center for the synthesis of 3-Bromo-6-nitro-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most prevalent and strategically sound method for the synthesis of this compound is a two-step process. This typically involves the nitration of indole at the 6-position to form 6-nitro-1H-indole, followed by a regioselective bromination at the 3-position. This approach is favored due to the directing effects of the indole nucleus and the nitro group.
Q2: Why is direct nitration and bromination of indole not a preferred method?
A2: Attempting a one-pot nitration and bromination of indole is generally avoided due to significant challenges in controlling regioselectivity. The indole ring is highly activated towards electrophilic substitution, and simultaneous introduction of two different electrophiles would likely result in a complex mixture of mono- and di-substituted isomers, making purification exceedingly difficult.
Q3: What are the primary challenges in the bromination of 6-nitro-1H-indole?
A3: The main challenges include ensuring regioselectivity at the C-3 position, preventing over-bromination which can lead to di- or tri-brominated byproducts, and managing the reaction conditions to avoid degradation of the starting material. The electron-withdrawing nature of the nitro group deactivates the benzene ring, which aids in directing bromination to the more electron-rich pyrrole ring.
Q4: Can I synthesize this compound by nitrating 3-Bromo-1H-indole?
A4: While theoretically possible, nitrating 3-bromo-1H-indole is likely to be less regioselective. The bromo substituent is an ortho-, para-director, and the indole nitrogen directs to the 3, 5, and 7 positions. This could lead to a mixture of nitro-isomers (e.g., 4-nitro, 5-nitro, 6-nitro, and 7-nitro), complicating the purification process. Therefore, bromination of 6-nitro-1H-indole is the more reliable route.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
-
Possible Cause A: Inactive Brominating Agent.
-
Question: Is your N-Bromosuccinimide (NBS) old or discolored?
-
Answer: NBS can decompose over time, appearing yellow or brown instead of its usual white crystalline form.[1] Use freshly recrystallized NBS for best results. To recrystallize, dissolve NBS in hot water, filter, and allow it to cool slowly.
-
-
Possible Cause B: Inappropriate Solvent.
-
Question: What solvent are you using for the bromination?
-
Answer: The choice of solvent is critical. For the bromination of electron-deficient indoles, polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,2-dimethoxyethane (DME) are often effective.[2] Using a non-polar solvent like carbon tetrachloride may require the addition of a radical initiator, which is not ideal for this electrophilic substitution.[3]
-
-
Possible Cause C: Reaction Temperature Too High.
-
Question: Are you controlling the reaction temperature?
-
Answer: Electrophilic bromination of indoles is typically exothermic. Running the reaction at elevated temperatures can lead to side reactions and decomposition. It is advisable to conduct the reaction at or below room temperature, often starting at 0°C.
-
Problem 2: Formation of multiple products and purification difficulties.
-
Possible Cause A: Over-bromination.
-
Question: Are you observing products with a higher molecular weight than expected?
-
Answer: This could indicate the formation of di- or tri-brominated species. To mitigate this, add the brominating agent (e.g., NBS) portion-wise to the solution of 6-nitro-1H-indole. This maintains a low concentration of the electrophile and favors mono-substitution. Monitor the reaction closely using Thin Layer Chromatography (TLC).
-
-
Possible Cause B: Impure Starting Material.
-
Question: Have you confirmed the purity of your starting 6-nitro-1H-indole?
-
Answer: Impurities in the starting material can lead to a variety of side products. Ensure your 6-nitro-1H-indole is pure before proceeding with the bromination step. Recrystallization or column chromatography may be necessary.
-
Problem 3: The reaction is not proceeding to completion.
-
Possible Cause A: Insufficient Reaction Time.
-
Question: How long are you running the reaction?
-
Answer: While some brominations are rapid, others may require several hours to reach completion.[2] Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Possible Cause B: Steric Hindrance or Electronic Deactivation.
-
Question: Is your indole substrate heavily substituted?
-
Answer: While the 6-nitro group deactivates the benzene ring, it does not significantly hinder attack at the 3-position. However, if other bulky substituents are present, they may sterically impede the approach of the brominating agent.
-
Experimental Protocols
Primary Synthetic Route: Bromination of 6-nitro-1H-indole
This protocol describes the regioselective bromination of 6-nitro-1H-indole at the C-3 position using N-Bromosuccinimide (NBS).
Materials and Reagents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 6-nitro-1H-indole | C₈H₆N₂O₂ | 162.15 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Brine | NaCl (aq) | 58.44 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure
-
In a round-bottom flask, dissolve 6-nitro-1H-indole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | 5.0 g (30.8 mmol) |
| NBS | 5.7 g (32.4 mmol) |
| DMF | 100 mL |
| Typical Yield | 70-85% |
| Appearance | Yellow to orange solid |
| Molecular Weight | 241.04 g/mol |
Alternative Synthetic Route: Nitration of 3-Bromo-1H-indole
This route is less common due to potential regioselectivity issues but can be a viable alternative.
Materials and Reagents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Bromo-1H-indole | C₈H₆BrN | 196.04 |
| Fuming Nitric Acid | HNO₃ | 63.01 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 |
| Acetic Acid | C₂H₄O₂ | 60.05 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 3-Bromo-1H-indole (1.0 eq) in a mixture of acetic acid and acetic anhydride.
-
Cool the solution to -10°C using an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic acid via the dropping funnel, maintaining the temperature below -5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to separate the isomers.
Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | 4.0 g (20.4 mmol) |
| Fuming Nitric Acid | 1.4 mL (22.4 mmol) |
| Acetic Acid / Acetic Anhydride | 50 mL / 20 mL |
| Typical Yield (of 6-nitro isomer) | 30-40% (variable) |
| Major Byproducts | 4-nitro and 5-nitro isomers |
Visualizations
References
Technical Support Center: Nitration of 3-Bromoindole
Welcome to the technical support center for the nitration of 3-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this important synthetic transformation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when nitrating 3-bromoindole?
The nitration of 3-bromoindole is an electrophilic aromatic substitution reaction. The indole ring is an electron-rich heterocycle, and the position of nitration is highly dependent on the reaction conditions, particularly the nitrating agent and the presence of activating or deactivating groups. With the C3 position blocked by a bromine atom, electrophilic attack is directed to the benzene portion of the indole ring. The most common positions for nitration are C5 and C6, leading to the formation of 3-bromo-5-nitroindole and 3-bromo-6-nitroindole. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions.
Q2: What are the common side reactions observed during the nitration of 3-bromoindole?
Several side reactions can occur, leading to a mixture of products and reduced yield of the desired nitro-isomer. These include:
-
Polynitration: The introduction of more than one nitro group onto the indole ring is a common side reaction, especially under harsh nitrating conditions. This can lead to the formation of dinitro- and even trinitro-3-bromoindole derivatives.
-
Oxidation: The indole nucleus is susceptible to oxidation, which can lead to the formation of undesired byproducts, such as 2-oxindoles. The choice of nitrating agent can influence the extent of oxidation.
-
Polymerization: In the presence of strong acids, the electron-rich indole ring can undergo acid-catalyzed polymerization, resulting in the formation of intractable tar-like materials and a significant loss of product.[1]
-
Formation of Isomeric Byproducts: Besides the main C5 and C6 nitrated products, minor amounts of other positional isomers, such as 3-bromo-4-nitroindole and 3-bromo-7-nitroindole, may be formed depending on the reaction conditions.
Q3: How can I control the regioselectivity of the nitration?
Controlling the regioselectivity is a key challenge. Here are some strategies:
-
Choice of Nitrating Agent: Milder nitrating agents often provide better regioselectivity. For instance, using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or metal nitrates in the presence of an acid scavenger can be more selective than the aggressive nitric acid/sulfuric acid mixture. Non-acidic methods, such as using tetramethylammonium nitrate and trifluoroacetic anhydride, can also offer improved control.[2]
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by reducing the rate of competing side reactions.
-
Solvent: The choice of solvent can influence the solubility of the substrate and the reactivity of the nitrating agent, thereby affecting the product distribution.
Q4: My reaction is turning into a dark, tarry mess. What is happening and how can I prevent it?
The formation of a dark, intractable tar is a strong indication of acid-catalyzed polymerization of the indole ring.[1] This is a common issue when using strong, concentrated acids like a mixture of nitric acid and sulfuric acid.
Troubleshooting:
-
Avoid Strong Acids: Switch to a milder nitrating system that does not require strong acids.
-
Protect the Indole Nitrogen: Protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) can reduce the electron density of the pyrrole ring and its susceptibility to polymerization. The protecting group can be removed in a subsequent step.
-
Control Temperature: Run the reaction at a lower temperature to slow down the polymerization process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the nitration of 3-bromoindole.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Nitrated Product | 1. Ineffective nitrating agent. 2. Decomposition of starting material or product. 3. Polymerization of the indole. | 1. Optimize Nitrating Agent: If using a mild nitrating agent, consider increasing its concentration or switching to a slightly more reactive one. If using strong acids, consider milder alternatives to prevent decomposition. 2. Temperature Control: Ensure the reaction is performed at the optimal temperature. For many nitrations, this is at or below room temperature. 3. Protecting Group Strategy: Protect the indole nitrogen to prevent polymerization and improve stability. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Harsh reaction conditions. 2. Highly reactive nitrating agent. | 1. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance selectivity. 2. Use a Milder Nitrating Agent: Employ reagents like acetyl nitrate, or non-acidic systems like tetramethylammonium nitrate/trifluoroacetic anhydride.[2] 3. Change the Solvent: Experiment with different solvents to modulate the reactivity and selectivity. |
| Presence of Dinitro or Polynitrated Byproducts | 1. Excess of nitrating agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and quench it once the desired product is formed. 3. Temperature Control: Maintain a low and consistent reaction temperature. |
| Formation of a Dark Tar | Acid-catalyzed polymerization of the indole ring.[1] | 1. Switch to Non-Acidic Conditions: Utilize nitrating systems that do not rely on strong acids. 2. N-Protection: Protect the indole nitrogen to reduce the electron-donating ability of the pyrrole ring. |
| Difficult Purification of Isomers | Similar polarity of the nitro-isomers. | 1. Chromatography Optimization: Use a high-performance liquid chromatography (HPLC) system with a suitable column and mobile phase for better separation. Chiral columns can sometimes resolve isomers. 2. Recrystallization: Attempt fractional recrystallization from different solvent systems. 3. Derivatization: In some cases, derivatizing the mixture (e.g., by N-alkylation) can alter the physical properties of the isomers, facilitating their separation. |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of N-Boc-3-bromoindole (Milder Conditions)
This protocol is adapted from a general method for the nitration of N-protected indoles and is expected to offer better control over side reactions.
Materials:
-
N-Boc-3-bromoindole
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-Boc-3-bromoindole (1.0 eq) in acetonitrile.
-
Add tetramethylammonium nitrate (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (2.0 eq) in acetonitrile dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired nitrated isomers.
Visualizations
Caption: Main reaction and side reactions in the nitration of 3-bromoindole.
Caption: Troubleshooting workflow for the nitration of 3-bromoindole.
References
Technical Support Center: Optimization of Suzuki Coupling with Electron-Deficient Indoles
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving electron-deficient indoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and successfully synthesize your target compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient indole is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with electron-deficient indoles are a common issue. The strong electron-withdrawing groups on the indole ring can deactivate the aryl halide, making the oxidative addition step of the catalytic cycle more difficult.[1] Here are the key areas to troubleshoot:
-
Catalyst and Ligand: The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, can promote the challenging oxidative addition and reductive elimination steps.[2][3] Modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often more effective than traditional sources like Pd(PPh₃)₄ as they are more stable and ensure efficient generation of the active Pd(0) species.[2][3]
-
Base Selection: The base plays a crucial role in the transmetalation step. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][3]
-
Solvent Choice: The solvent can significantly influence reaction efficiency. Anhydrous, degassed aprotic polar solvents such as dioxane, toluene, or DMF are commonly used.[1][4][5] The choice of solvent can also affect the selectivity of the reaction if multiple reactive sites are present.[4]
-
Reaction Temperature: Higher reaction temperatures (80-130 °C) are often necessary to overcome the activation energy barrier for these challenging substrates.[1]
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts.[3] Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[2][6]
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. To minimize this:
-
Thorough Degassing: Ensure your reaction mixture, solvents, and vessel are meticulously purged of oxygen. This can be achieved by several vacuum/backfill cycles with an inert gas.[1][2]
-
Use of a More Stable Boronic Acid Derivative: Boronic acids can be prone to decomposition. Consider using more stable derivatives such as pinacol esters or potassium trifluoroborate salts, which are less susceptible to protodeboronation and homocoupling.[2]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to maintain a low concentration in the reaction mixture, disfavoring the homocoupling pathway.
Q3: Protodeboronation of my boronic acid is a significant issue in my reaction. What can I do to prevent this?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid functionality with a hydrogen atom. This is often promoted by the presence of water and certain bases.[2] To mitigate this:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are as dry as possible.
-
Switch to Boronic Esters or Trifluoroborates: As mentioned previously, these derivatives are generally more stable towards protodeboronation.[2]
-
Choice of Base: The choice of base can influence the rate of protodeboronation. It may be necessary to screen different bases to find one that promotes the desired coupling without significant protodeboronation.
Q4: Are there alternative catalysts to palladium for the Suzuki coupling of electron-deficient indoles?
A4: While palladium catalysts are the most widely used for Suzuki couplings, nickel catalysts have emerged as a powerful alternative, especially for challenging substrates.[7][8] Nickel catalysts can be more cost-effective and have shown high reactivity with inert electrophiles.[7][8] For electron-deficient substrates, nickel catalysts with specific ligands might offer improved yields and reactivity.[9]
Troubleshooting Guides
Guide 1: Low Conversion of Starting Material
If you are observing a low conversion of your starting electron-deficient indole halide, consider the following workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Pervasive Side Reactions
If your primary issue is the formation of byproducts like homocoupled boronic acid or protodeboronated starting material, follow this guide:
Caption: Troubleshooting guide for minimizing side reactions.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki coupling of electron-deficient haloindoles.
Table 1: Reaction Conditions for Suzuki Coupling of 3-Bromo-5-nitroindole with Phenylboronic Acid
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | None | SPhos (4 mol%) | TPPTS |
| Base | 2M aq. Na₂CO₃ | K₃PO₄ (2-3 equiv.) | K₂CO₃ (2-3 equiv.) |
| Solvent | Dioxane or Toluene | Dioxane or Toluene | Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C | 100-130 °C | 90-110 °C |
| Typical Yield | 60-85% | 75-95% | 65-90% |
| Data compiled from literature sources.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Nitroindole
This protocol is a general guideline and may require optimization for your specific substrate.
Reaction: Coupling of 3-Bromo-5-nitroindole with Phenylboronic Acid
-
Preparation: To an oven-dried Schlenk flask, add 3-bromo-5-nitroindole (1 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Loading: In a glovebox, add the Palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with argon.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel.[1]
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Overcoming low yields in the functionalization of 3-Bromo-6-nitro-1H-indole
Welcome to the technical support center for the functionalization of 3-Bromo-6-nitro-1H-indole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in the functionalization of this compound?
A1: Low yields in the functionalization of this compound can stem from several factors. The strong electron-withdrawing nature of the nitro group at the 6-position deactivates the indole ring, making it less reactive in some cross-coupling reactions. Additionally, the acidic nature of the N-H proton can lead to side reactions or catalyst inhibition. Common issues include catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), and the occurrence of side reactions such as dehalogenation or homocoupling.
Q2: What are the most common side reactions observed during the functionalization of this compound?
A2: The most prevalent side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 6-nitro-1H-indole. This can be caused by impurities or certain reaction conditions.
-
Homocoupling: The coupling of two molecules of the boronic acid or organometallic reagent, or two molecules of the bromoindole.
-
Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition, which halts the catalytic cycle.[1]
Q3: How does the nitro group at the 6-position affect the reactivity of the indole?
A3: The nitro group is a strong electron-withdrawing group, which has two main effects. Firstly, it makes the C-Br bond at the 3-position more susceptible to oxidative addition to the palladium catalyst, which can be beneficial. However, it also deactivates the aromatic ring system, which can hinder other steps in the catalytic cycle. The electron-deficient nature of the substrate can make it a challenging coupling partner in some reactions.
Q4: Is it necessary to protect the N-H group of the indole during functionalization?
A4: While not always mandatory, N-H protection can significantly improve reaction outcomes. The acidic N-H proton can be deprotonated by the base, potentially leading to catalyst inhibition or undesired side reactions.[2] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these issues and improve the solubility of the starting material. The choice of protecting group will depend on its stability under the reaction conditions and the ease of its subsequent removal.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no conversion of the starting material.
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider screening different pre-catalysts like Pd(PPh₃)₄, PdCl₂(dppf), or more advanced catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] |
| Inappropriate Base | The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered to maximize its surface area and reactivity.[2] |
| Suboptimal Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, DME, THF) and water is often effective, as water can facilitate the transmetalation step.[2] However, for electron-deficient substrates, polar aprotic solvents like DMF or NMP may be beneficial. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. For challenging substrates, microwave heating can sometimes improve yields and reduce reaction times. |
Issue: Significant formation of debrominated side product (6-nitro-1H-indole).
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.[3] |
| Hydride Source | Impurities in reagents or solvents can act as hydride sources. Use high-purity, anhydrous solvents and fresh reagents. |
| Catalyst System | Some palladium catalysts are more prone to promoting hydrodehalogenation. Experiment with different palladium sources and ligands. |
Heck Reaction
Issue: Low yield of the desired vinylated indole.
| Possible Cause | Recommended Solution |
| Catalyst Choice | Pd(OAc)₂ is a common and effective catalyst. Consider using phosphine-free catalyst systems or employing bulky phosphine ligands. |
| Base Selection | Organic bases like triethylamine (Et₃N) or inorganic bases such as Na₂CO₃ or K₂CO₃ are commonly used. The choice of base can be dependent on the alkene coupling partner. |
| Alkene Reactivity | Electron-deficient alkenes (e.g., acrylates, acrylonitriles) are generally more reactive in Heck couplings. For less reactive alkenes, higher temperatures and longer reaction times may be necessary. |
Buchwald-Hartwig Amination
Issue: Poor conversion to the aminated product.
| Possible Cause | Recommended Solution |
| Ligand Selection | The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Screen a variety of bulky, electron-rich phosphine ligands like XPhos, SPhos, RuPhos, or Josiphos.[4] |
| Base Incompatibility | Strong bases like NaOt-Bu, LiHMDS, or K₃PO₄ are typically required. However, be mindful of potential incompatibilities with other functional groups in your substrate. For substrates with base-sensitive groups, a weaker base like Cs₂CO₃ may be a better option, although it might require higher catalyst loadings and longer reaction times.[5] |
| Catalyst Poisoning | The amine starting material or impurities can sometimes coordinate too strongly to the palladium center and inhibit catalysis. Using a higher catalyst loading or a pre-catalyst that is less susceptible to inhibition may help. |
Sonogashira Coupling
Issue: Low yield of the alkynylated indole.
| Possible Cause | Recommended Solution |
| Copper Co-catalyst | While the classical Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). If using a copper co-catalyst, ensure it is fresh and used in the appropriate amount. |
| Base | An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and often as the solvent. |
| Oxygen Sensitivity | Sonogashira couplings can be sensitive to oxygen, which promotes the homocoupling of the terminal alkyne. Ensure the reaction is performed under an inert atmosphere. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for cross-coupling reactions on substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 60-80 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 75-90 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 85-95 |
Table 2: Heck Reaction Conditions for Bromo-Indoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | - | Et₃N (2) | DMF | 100 | 12 | 65-85 |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Na₂CO₃ (2.5) | Acetonitrile | 80 | 24 | 70-90 |
| Na₂PdCl₄ (5) | sSPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O | 80 (MW) | 1 | >90[6] |
Table 3: Buchwald-Hartwig Amination Conditions for Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 70-90 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 12 | 80-95 |
| Pd(OAc)₂ (1) | RuPhos (1.5) | Cs₂CO₃ (2) | t-BuOH | 100 | 24 | 75-92 |
Table 4: Sonogashira Coupling Conditions for Bromo-Heterocycles
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | THF | 60 | 6 | 60-80 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | Diisopropylamine (3) | DMF | 80 | 8 | 70-90 |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Acetonitrile | 100 | 12 | 75-90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), and a finely ground base (e.g., K₃PO₄, 2.5 eq.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 8-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Heck Reaction
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., DMF) and the alkene (1.5 eq.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bromo-Nitro-Indole Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of isomeric mixtures of bromo-nitro-indoles.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of bromo-nitro-indole isomers so challenging?
A1: The separation of bromo-nitro-indole isomers is difficult due to their nearly identical physicochemical properties. Isomers possess the same molecular formula and weight, leading to very similar polarity, solubility, and boiling points.[1] Minor differences in the positions of the bromo and nitro substituents on the indole ring result in subtle variations in dipole moments and steric hindrance, which must be exploited for successful separation.
Q2: What are the primary purification strategies for bromo-nitro-indole isomeric mixtures?
A2: The main strategies involve chromatographic techniques and crystallization.
-
Chromatography: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC), Supercritical Fluid Chromatography (SFC), and traditional column chromatography are the most common methods.[1] These techniques separate isomers based on differential partitioning between a stationary phase and a mobile phase.
-
Crystallization: Fractional crystallization can be an effective method, especially for regioisomers. This technique relies on slight differences in the solubility of isomers in a specific solvent or solvent mixture. The choice of solvent is critical for success.[2]
Q3: Which chromatographic technique is generally most effective for these isomers?
A3: Both HPLC and SFC are powerful techniques for isomer separation.[1]
-
RP-HPLC is widely accessible and effective for separating isomers with differences in hydrophobicity.
-
Supercritical Fluid Chromatography (SFC) is often considered superior for separating chiral isomers (enantiomers) and can be faster and more environmentally friendly, using supercritical CO2 as the primary mobile phase.[3][4] SFC has demonstrated excellent performance in separating various indole derivatives.[3] For preparative scale, SFC can offer significant advantages in speed and solvent reduction.
Troubleshooting Guides
Chromatography (HPLC & Column Chromatography)
Issue 1: Poor or no separation of isomeric peaks (co-elution).
-
Possible Cause 1: Inappropriate Stationary Phase. The selectivity of the stationary phase is crucial. A standard C18 column may not provide sufficient selectivity for closely related isomers.
-
Solution: Screen different stationary phases. For aromatic isomers like bromo-nitro-indoles, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer alternative selectivity through π-π interactions.[5] For chiral isomers, a Chiral Stationary Phase (CSP) is mandatory.[1] Polysaccharide-based CSPs are often successful with indole derivatives.[3][6]
-
-
Possible Cause 2: Suboptimal Mobile Phase. The mobile phase composition directly influences retention and selectivity.
-
Solution:
-
Optimize Organic Modifier: If using RP-HPLC with acetonitrile, try methanol or vice-versa. The different solvent properties can alter selectivity.
-
Adjust pH: For isomers with ionizable groups, adjusting the mobile phase pH can significantly impact retention and separation. Ensure the pH is at least 2 units away from the pKa of the analytes.[1]
-
Add Modifiers (SFC): In SFC, the type and percentage of the alcohol modifier (e.g., methanol, ethanol) are critical. Sometimes, adding a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can dramatically improve peak shape and resolution.[3]
-
-
-
Possible Cause 3: Temperature. Column temperature affects mobile phase viscosity and mass transfer kinetics.
-
Solution: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C). Higher temperatures can sometimes improve efficiency and resolution, but can also decrease retention.
-
Caption: A step-by-step workflow for diagnosing poor peak resolution.
Issue 2: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Secondary Interactions. Basic indole nitrogen can interact with acidic silanol groups on standard silica-based columns, causing peak tailing.[1]
-
Solution: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (0.1% is a good starting point) to mask the silanols. Alternatively, use a base-deactivated column.[1]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[7]
-
Solution: Dilute the sample and inject a smaller volume. For preparative work, move to a larger diameter column.
-
-
Possible Cause 3: Incompatible Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause distorted peaks.
-
Solution: Dissolve the sample in the mobile phase itself or in a weaker solvent whenever possible.
-
Crystallization
Issue 3: Isomers are co-crystallizing or the yield is very low.
-
Possible Cause 1: Inappropriate Solvent. The chosen solvent may not have a large enough solubility differential for the isomers at different temperatures.
-
Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling can trap impurities and promote the crystallization of multiple isomers simultaneously.
-
Solution: Allow the saturated solution to cool slowly to room temperature, and then gradually cool further in an ice bath or refrigerator. Slow cooling encourages the formation of purer crystals.
-
-
Possible Cause 3: Impure Starting Material. If the crude mixture contains significant amounts of other impurities, it can interfere with the crystallization process.
-
Solution: Consider a preliminary purification step, such as flash column chromatography, to remove non-isomeric impurities before attempting fractional crystallization.
-
Caption: Decision workflow for selecting a purification strategy.
Data & Protocols
Table 1: Example Chromatographic Conditions for Indole Derivative Separation
| Parameter | Method 1: RP-HPLC[1] | Method 2: Supercritical Fluid Chromatography (SFC)[3] |
| Target Analytes | Isomers of Octahydro-1H-indole-2-carboxylic acid | Enantiomers of Indole-3-Propanamide (I3P) derivatives |
| Instrumentation | HPLC with Refractive Index Detector (RID) | SFC system with a UV detector |
| Column | Inertsil ODS-4 C18 (250 mm x 4.6 mm, 5 µm) | Lux Cellulose-4 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM potassium phosphate buffer (pH 3.0) | Isocratic: 70% CO2, 30% Methanol |
| Flow Rate | 1.5 mL/min | 3.0 mL/min |
| Temperature | 35°C | 40°C |
| Back Pressure | N/A | 100 bar |
| Injection Volume | 10 µL | 10 µL |
| Notes | A simple isocratic method suitable for polar indole isomers. | Demonstrates excellent baseline separation for chiral indole derivatives.[3] |
Experimental Protocol 1: General RP-HPLC Method Development
-
Sample Preparation: Dissolve a small amount of the isomeric mixture in the initial mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Scouting Run:
-
Column: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the isomers absorb (e.g., 254 nm or 280 nm).
-
-
Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution around the elution time of the isomers. A shallower gradient in that region is often effective.[7]
-
If resolution is still poor, switch the organic modifier to methanol and repeat the scouting run.
-
If peak tailing is observed, prepare mobile phases with a basic modifier like 0.1% TEA instead of formic acid.
-
Experimental Protocol 2: General Fractional Crystallization Trial
-
Solvent Screening (Small Scale):
-
Place ~20 mg of the isomeric mixture into several small test tubes.
-
Add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise to each tube while heating gently until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then place in an ice bath.
-
Observe which solvent yields crystals and appears to provide the best enrichment of one isomer (judged by TLC or HPLC analysis of the crystals and mother liquor).
-
-
Scale-Up:
-
Dissolve the bulk of the isomeric mixture in a minimum amount of the chosen hot solvent (or solvent mixture).
-
Ensure the solution is saturated but all solid has dissolved.
-
Cover the flask and allow it to cool undisturbed to room temperature over several hours.
-
Further cool the flask in an ice bath for at least one hour.
-
Collect the resulting crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Analyze the purity of the collected crystals and the remaining mother liquor to determine the efficiency of the separation.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Supercritical fluid chromatography as basis for identification and quantitative determination of indol-3-ylmethyl oligomers and ascorbigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Indole C-H Functionalization
Welcome to the technical support center for indole C-H functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is C3 functionalization generally favored in electrophilic substitutions of indoles?
The C3 position of the indole ring is inherently the most nucleophilic and electronically favored for electrophilic attack. This preference is due to the formation of a more stable cationic intermediate (a σ-complex) where the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene ring. In contrast, electrophilic attack at the C2 position results in a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance structures.
Q2: How can I achieve selective C-H functionalization at the C2 position?
Achieving C2 selectivity requires overcoming the intrinsic preference for C3 functionalization. Common strategies include:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.
-
Utilizing Directing Groups (DGs): Attaching a directing group to the indole nitrogen (N1) can electronically and sterically favor functionalization at the C2 position. Commonly used directing groups include amides, sulfonamides, and pyrimidyl groups.[1]
-
Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are frequently employed to direct C-H activation to the C2 position. The choice of ligands and reaction conditions is critical for high selectivity.[1][2] For instance, in some palladium-catalyzed arylations, the choice of a magnesium base can favor C2 functionalization.[2]
Q3: What methods are available for functionalizing the benzene ring of an indole (C4-C7)?
Functionalizing the less reactive C4-C7 positions of the indole core is challenging but can be achieved through several methods:
-
Directing Group Strategies: This is the most common approach. A directing group on the indole nitrogen can direct metallation to the C7 position, while a directing group at the C3 position can direct functionalization to the C4 position.[3][4][5][6] For example, an N-P(O)tBu2 group can direct arylation to C7 with a palladium catalyst or to C6 with a copper catalyst.[4][5] A pivaloyl group at C3 can direct reactions to the C4 and C5 positions.[3][4][5]
-
Catalyst and Ligand Control: The choice of catalyst and ligands can influence the regioselectivity on the benzene ring.
-
Reaction Conditions: Solvents and additives can play a crucial role in tuning the regioselectivity for C4-C7 functionalization.
Q4: How does the choice of solvent affect regioselectivity?
The solvent can have a profound impact on the regioselectivity of indole C-H functionalization. It can influence the stability of intermediates, the aggregation state of the catalyst, and the solubility of reactants. In some cases, changing the solvent can even reverse the regioselectivity. For example, in palladium-catalyzed intermolecular alkenylation, a switch from a neutral medium like DMF/DMSO to an acidic medium like 1,4-dioxane/AcOH can shift the selectivity from the C3 to the C2 position.[7]
Troubleshooting Guides
Problem 1: Low yield and a mixture of C2 and C3 isomers in a transition-metal-catalyzed C-H arylation.
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand or Catalyst System | The ligand plays a critical role in determining regioselectivity. For palladium-catalyzed reactions, screen different phosphine or N-heterocyclic carbene (NHC) ligands. A ligand-enabled switch of the regioselectivity-determining step can provide efficient control.[8][9][10] |
| Inappropriate Solvent | The solvent can significantly influence the reaction outcome.[11] A systematic solvent screen is recommended. For some palladium-catalyzed reactions, switching the solvent system can dramatically alter the C2/C3 ratio.[7] |
| Suboptimal Reaction Temperature or Time | These parameters can affect catalyst stability and product distribution. Try running the reaction at a lower temperature for a longer duration or vice versa to observe any changes in the isomeric ratio. |
| Ineffective Directing Group | If using a directing group, ensure it is stable under the reaction conditions and is effectively coordinating to the metal center to direct the functionalization. Consider trying a different directing group with potentially better chelation or steric properties.[1] |
Problem 2: Poor regioselectivity in the functionalization of the indole benzene ring (C4-C7).
| Possible Cause | Troubleshooting Step |
| Ineffective Directing Group Strategy | The choice and position of the directing group are crucial for C4-C7 functionalization. For C7 functionalization, a directing group on the nitrogen is typically required. For C4 or C5 functionalization, a directing group at the C3 position is often necessary.[3][4][5] Ensure the directing group is appropriate for the desired position. |
| Incorrect Catalyst/Ligand Combination | Different metal catalysts (e.g., Pd, Cu, Ru) can exhibit different regioselectivities with the same directing group.[4][5] For instance, with an N-P(O)tBu2 directing group, palladium favors C7 arylation, while copper favors C6 arylation.[4][5] Screen different metal catalysts and ligands. |
| Steric Hindrance | Bulky substituents on the indole or the coupling partner can influence the regioselectivity. If possible, consider using less sterically demanding substrates or coupling partners to see if the selectivity improves. |
| Reaction Conditions Not Optimized | Temperature, additives, and reaction time can all impact the regioselectivity of C4-C7 functionalization. A systematic optimization of these parameters is recommended. |
Experimental Protocols
Protocol 1: Ligand-Controlled C2/C3 Regioselective Oxidative Heck Reaction of Indoles[8][9][10]
This protocol describes a method for achieving either C2 or C3 selectivity in the aerobic oxidative Heck reaction of indoles by selecting the appropriate ligand.
-
For C3-Alkenylation:
-
Reactants: N-acetylindole (1.0 equiv.), alkene (1.5 equiv.), Pd(OAc)2 (5 mol%), DMSO (2.0 equiv.), Acetic Acid (2.0 equiv.).
-
Solvent: Toluene.
-
Atmosphere: Air.
-
Temperature: 100 °C.
-
Time: 24 hours.
-
-
For C2-Alkenylation:
-
Reactants: N-acetylindole (1.0 equiv.), alkene (1.5 equiv.), Pd(OAc)2 (5 mol%), SOHP ligand (sulfoxide-2-hydroxypyridine) (10 mol%), Benzoic Acid (1.0 equiv.).
-
Solvent: Mesitylene.
-
Atmosphere: O2.
-
Temperature: 120 °C.
-
Time: 24 hours.
-
Protocol 2: Directing Group-Mediated C4-Arylation of Indoles[3]
This protocol outlines a palladium-catalyzed C-H arylation at the C4 position using a removable pivaloyl directing group at the C3 position.
-
Reactants: 3-Pivaloylindole (1.0 equiv.), Aryl Iodide (1.5 equiv.), Pd(PPh3)2Cl2 (10 mol%), Ag2O (2.0 equiv.), DBU (2.0 equiv.).
-
Solvent: Toluene.
-
Temperature: 80 °C.
-
Time: 12 hours.
Data Presentation
Table 1: Effect of Ligand and Solvent on the Regioselectivity of Indole Arylation
| Entry | Catalyst/Ligand | Base | Solvent | C2:C3 Ratio | Reference |
| 1 | Pd(OAc)2 / PPh3 | K2CO3 | DMA | >95:5 | [2] |
| 2 | Pd(OAc)2 / IMes | Mg(OtBu)2 | Toluene | 5:95 | [2] |
| 3 | Cu(OAc)2 | - | Dioxane | 10:1 (for N-Ac) | [12] |
| 4 | Cu(OAc)2 | - | Dioxane | 1:20 (for N-H) | [12] |
Table 2: Influence of Directing Group on the Site of C-H Functionalization
| Directing Group (Position) | Catalyst | Position Functionalized | Reaction Type | Reference |
| N-P(O)tBu2 (N1) | Palladium | C7 | Arylation | [4][5] |
| N-P(O)tBu2 (N1) | Copper | C6 | Arylation | [4][5] |
| Pivaloyl (C3) | Palladium | C4 | Arylation | [3] |
| Pivaloyl (C3) | Copper | C5 | Arylation | [3] |
| Aldehyde (C3) | Ruthenium | C4 | Alkenylation | [13] |
| N-Pyrimidyl (N1) | Rhodium | C2 | Amidation | [1] |
Visualizations
Caption: Overview of factors influencing indole C-H functionalization regioselectivity.
Caption: A logical workflow for troubleshooting poor regioselectivity in experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Indole Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed coupling reactions of indoles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve catalyst deactivation problems.
Frequently Asked Questions (FAQs)
Q1: My indole coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) has stalled or is giving low yields. What are the common causes of catalyst deactivation?
A1: Palladium catalyst deactivation in indole coupling reactions can stem from several factors. The primary culprits often involve:
-
Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, particularly at high temperatures or with insufficient ligand stabilization.[1][2]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, leading to loss of coordination to the palladium center.[3][4]
-
Substrate- or Reagent-Induced Deactivation: The indole N-H proton can interfere with the catalytic cycle.[5][6] Additionally, impurities in reagents or solvents, such as oxygen or water, can poison the catalyst.[5][6][7] Certain functional groups on the substrates themselves can also act as catalyst poisons.[8]
-
Inefficient Reoxidation of Pd(0) to Pd(II): In oxidative coupling reactions like the Heck reaction, the reoxidation of the palladium catalyst from its Pd(0) to Pd(II) state is a crucial step. If this process is inefficient, it can lead to the accumulation of inactive Pd(0) species.[1][9]
Q2: I observe a color change in my reaction mixture, often turning black. What does this indicate?
A2: A black precipitate is typically indicative of the formation of palladium black, which consists of agglomerated, inactive palladium nanoparticles.[10] This is a common visual cue for catalyst deactivation and suggests that the soluble, catalytically active palladium species has been lost from the reaction medium.
Q3: How can I prevent or minimize catalyst deactivation?
A3: Several strategies can be employed to mitigate catalyst deactivation:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent agglomeration.[3][11] The choice of ligand is critical and often substrate-dependent.
-
Indole N-Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) can prevent interference from the acidic N-H proton, leading to cleaner reactions and higher yields.[5][6]
-
Rigorous Inert Atmosphere: Thoroughly degassing solvents and maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxygen from poisoning the catalyst.[5][7]
-
Reagent Purity: Using high-purity, anhydrous solvents and reagents minimizes the introduction of potential catalyst poisons.[5]
-
Optimized Reaction Conditions: Careful optimization of the base, solvent, and temperature can significantly impact catalyst stability and activity.[6][12][13]
Q4: Should I be concerned about the N-H proton of the indole?
A4: Yes, the acidic N-H proton of the indole ring can interfere with the catalytic cycle. Deprotonation by the base can alter the electronic properties of the indole, potentially leading to side reactions or catalyst inhibition.[5][6] While many protocols exist for unprotected indoles, N-protection is a common strategy to improve reaction outcomes, especially when troubleshooting.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki Coupling of an Indole Halide
If you are experiencing low or no yield in a Suzuki coupling reaction with an indole halide, consider the following systematic troubleshooting approach.
Troubleshooting Workflow for Low-Yield Indole Suzuki Coupling
Caption: A systematic workflow for troubleshooting low-yield indole Suzuki coupling reactions.
Quantitative Data Summary: Suzuki Coupling Condition Screening
The following table summarizes typical starting points and optimization ranges for key variables in an indole Suzuki coupling reaction.
| Parameter | Starting Condition | Optimization Range | Rationale & Key Considerations |
| Catalyst Loading | 2-5 mol % | 1-10 mol % | Higher loading may compensate for deactivation but can also promote side reactions like homocoupling.[5] |
| Ligand | SPhos (2-4 equiv. to Pd) | XPhos, RuPhos, dppf | Bulky, electron-rich ligands stabilize the catalyst and promote oxidative addition.[3] |
| Base | K₃PO₄ (2-3 equiv.) | K₂CO₃, Cs₂CO₃, KF | Base strength and solubility are critical. Weaker bases may be necessary for sensitive substrates.[7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, DMF | Solvent polarity affects reagent solubility and catalyst stability.[12][13][14] Thorough degassing is essential.[5] |
| Temperature | 80-100 °C | 60-120 °C | Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition.[12] |
| Indole N-H | Unprotected | Boc, SEM, Ts | Protection can prevent side reactions and improve yield and consistency.[5][6] |
Issue 2: Catalyst Deactivation in Heck Coupling of Indoles
The oxidative Heck reaction of indoles can be prone to catalyst deactivation due to the required reoxidation of Pd(0) to Pd(II).
Catalytic Cycle and Deactivation Pathway in Oxidative Heck Coupling
Caption: Simplified catalytic cycle for the oxidative Heck reaction of indoles, highlighting the crucial reoxidation step and a common deactivation pathway.
Troubleshooting Strategies for Heck Coupling:
-
Optimize the Oxidant: The choice and amount of oxidant are critical for efficient Pd(0) reoxidation. Common oxidants include Cu(II) salts, benzoquinone, or molecular oxygen.[1][9]
-
Ligand Choice: Ligands can influence the rate of both the desired catalytic steps and undesired deactivation pathways. For oxidative Heck reactions, specific ligands like sulfoxide-2-hydroxypyridine (SOHP) have been developed to control regioselectivity and maintain catalyst activity.[15]
-
Solvent Effects: The solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often used.[15][16]
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize thermal decomposition of the catalyst.
Issue 3: Buchwald-Hartwig Amination of Indole Halides Fails
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but can be challenging with indole substrates.
Key Considerations for Buchwald-Hartwig Amination of Indoles:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich biarylphosphine ligands (e.g., GPhos, BrettPhos). | These ligands promote the formation of monoligated palladium species, which are highly active, and accelerate both oxidative addition and reductive elimination.[11][17] |
| Base | Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or K₃PO₄ are commonly used. | The choice of base is crucial and can depend on the amine coupling partner and the functional group tolerance of the indole substrate. |
| Catalyst Precursor | Use air-stable Pd(II) precatalysts or specialized palladacycles. | These often provide more consistent results than generating the active Pd(0) species from sources like Pd(OAc)₂ in situ.[18] |
| Amine Reactivity | Electron-withdrawn amines and some heterocyclic amines can be challenging substrates as they may deactivate the catalyst.[11] | In such cases, using more advanced ligand systems is often necessary. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction to Evaluate Catalyst Activity
This protocol provides a starting point for testing the activity of a palladium catalyst system for a Suzuki-Miyaura coupling of an indole halide.
-
Preparation of the Reaction Vessel:
-
To a flame-dried vial equipped with a magnetic stir bar, add the indole halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]
-
-
Addition of Catalyst and Ligand:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., SPhos, 5 mol %).
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the indole halide).[5]
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1h, 4h, 12h).
-
Protocol 2: Catalyst Regeneration (Conceptual)
While regeneration of homogeneous palladium catalysts can be complex, a general approach for deactivated heterogeneous Pd/C catalysts involves washing steps to remove adsorbed poisons. For homogeneous catalysts that have formed palladium black, regeneration is generally not feasible in the same reaction vessel.
A conceptual approach for cleaning a heterogeneous catalyst:
-
Separation: Filter the heterogeneous catalyst from the reaction mixture.
-
Washing: Wash the catalyst with a sequence of solvents to remove organic residues. A common sequence is toluene, followed by methanol, and then water.
-
Acid/Base Treatment: Depending on the nature of the suspected poison, a dilute acid or base wash may be employed. For example, a dilute solution of acetic acid or triethylamine can sometimes remove basic or acidic impurities.[19]
-
Drying: Thoroughly dry the catalyst under vacuum before attempting to reuse it.
Note: The effectiveness of regeneration is highly dependent on the deactivation mechanism and is often not fully successful.
Analytical Techniques for Investigating Catalyst Deactivation
For a more in-depth analysis of catalyst deactivation, the following techniques can be employed:
-
X-ray Absorption Spectroscopy (XAS): This technique can provide information about the oxidation state and coordination environment of the palladium species in the reaction mixture, helping to distinguish between active Pd(II) or Pd(0) species and inactive aggregates.[2][20][21]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the formation of palladium nanoparticles (palladium black), confirming this mode of deactivation.[2][21]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and oxidation states on the surface of a catalyst, which can be useful for identifying poisons or changes in the palladium oxidation state.[21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. diva-portal.org [diva-portal.org]
- 21. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
Byproduct formation in the synthesis of 3,6-disubstituted indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,6-disubstituted indoles, with a specific focus on byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in the synthesis of 3,6-disubstituted indoles?
A1: Byproduct formation is highly dependent on the chosen synthetic route (e.g., Fischer, Bischler-Möhlau, Larock). Common byproducts include regioisomers (in cases of unsymmetrical starting materials), products from competing side reactions like N-N bond cleavage in the Fischer synthesis, tar and resin formation from decomposition at high temperatures, and unreacted starting materials.[1][2] For instance, using an unsymmetrical ketone in the Fischer indole synthesis can lead to a mixture of two isomeric indole products.[3]
Q2: How can I minimize the formation of tar-like substances in my reaction?
A2: Tar and resin formation is often a result of excessively high reaction temperatures or the use of an overly strong acid catalyst.[1] To mitigate this, systematically optimize the reaction temperature, starting with milder conditions and gradually increasing it while monitoring the reaction's progress via Thin Layer Chromatography (TLC).[1][4] Screening a variety of milder Brønsted or Lewis acids can also be effective.[1] In some cases, microwave-assisted synthesis can provide rapid heating and improved yields in shorter times, potentially reducing decomposition.[1][5]
Q3: My purified indole product changes color (e.g., to pink or tan) over time. How can I prevent this?
A3: The discoloration of indoles upon storage is typically due to oxidation.[6] To ensure long-term stability, it is recommended to store the purified compound in a sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen. Storing the product at low temperatures (refrigeration or freezing) can also significantly slow down the degradation process.[6]
Q4: What are the most effective general strategies for purifying 3,6-disubstituted indoles from reaction byproducts?
A4: Purification can be challenging due to the similar polarities of the desired product and various byproducts. A multi-step approach is often necessary:
-
Aqueous Workup: Begin with a liquid-liquid extraction. A wash with a mild acid (e.g., 1M HCl) can remove basic impurities like unreacted hydrazine, followed by a wash with a mild base (e.g., saturated NaHCO₃) to remove acidic residues.[6]
-
Column Chromatography: This is the most common and effective method. Standard silica gel is usually the stationary phase of choice. If the indole is acid-sensitive and shows degradation on the column, consider using silica gel deactivated with triethylamine (~1% in the eluent) or switching to a neutral stationary phase like alumina.[6]
-
Recrystallization: If the product is a solid with relatively high purity (>85-90%) after chromatography, recrystallization is an excellent final step to obtain highly pure material.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter with common indole synthesis methods.
Fischer Indole Synthesis
Problem 1: Low or no yield of the desired 3,6-disubstituted indole.
-
Probable Causes:
-
Inappropriate Acid Catalyst: The choice of Brønsted acid (e.g., HCl, H₂SO₄, PPA) or Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) is critical and substrate-dependent.[1][7] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[1]
-
Sub-optimal Temperature: The reaction often requires heat, but excessively high temperatures can lead to decomposition and tar formation.[4]
-
Unstable Hydrazone Intermediate: The arylhydrazone may decompose before cyclization.
-
Competing Side Reactions: Electron-donating groups on the carbonyl component can favor a competing N-N bond cleavage over the desired rearrangement.
-
-
Recommended Solutions:
-
Screen Catalysts: Experiment with a range of acid catalysts and concentrations. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]
-
Optimize Temperature: Monitor the reaction by TLC to find the optimal balance between reaction rate and decomposition. Consider microwave-assisted synthesis for better control.[1]
-
Use a One-Pot Procedure: Generate the hydrazone in situ and proceed directly to the indolization step without isolating the intermediate to minimize decomposition.
-
Problem 2: My TLC shows two major indole spots with very similar Rf values.
-
Probable Cause:
-
Recommended Solutions:
-
Control Enolization: When using strong acids, enolization tends to occur at the less substituted side of the ketone, which can favor the formation of one isomer over the other.[8]
-
Modify Starting Materials: If possible, choose a symmetrical ketone or an aldehyde to avoid this issue altogether.
-
Purification: Careful column chromatography with a shallow solvent gradient may be required to separate the isomers.
-
Bischler-Möhlau Indole Synthesis
Problem: The reaction produces a mixture of 2-aryl and 3-aryl indoles with low overall yield.
-
Probable Causes:
-
Harsh Reaction Conditions: Traditional Bischler-Möhlau conditions often require high temperatures, which can lead to poor yields and unpredictable regiochemistry.[2][5]
-
Complex Mechanistic Pathways: The reaction can proceed through several competing pathways, one leading to the 2-substituted indole and another, via a 1,2-aryl shift, to the 3-substituted isomer.[2]
-
-
Recommended Solutions:
-
Use Excess Aniline: Employing an excess of the aniline reactant can favor the mechanistic pathway that leads to the 2-aryl indole.[2]
-
Milder Conditions: Explore modified, milder procedures. The use of lithium bromide as a catalyst or microwave irradiation has been shown to improve outcomes.[5][9]
-
Protecting Groups: N-protection of the aniline starting material can sometimes direct the course of the reaction, although this adds extra steps to the synthesis.
-
Larock Indole Synthesis
Problem: Poor regioselectivity when using an unsymmetrical alkyne.
-
Probable Cause:
-
Recommended Solutions:
-
Use a Directing Group: Employ an alkyne with a bulky substituent on one side, such as a trimethylsilyl (TMS) group. The bulky group will sterically direct the insertion, leading to a single regioisomer. The silyl group can often be removed in a subsequent step if desired.[12][13]
-
Ligand Optimization: The choice of phosphine ligand on the palladium catalyst can sometimes influence regioselectivity. Experimenting with different ligands may improve the outcome.
-
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters and purification methods can affect the outcome of an indole synthesis.
Table 1: Effect of Acid Catalyst on a Model Fischer Indole Synthesis
| Catalyst (1.1 eq) | Temperature (°C) | Time (h) | Yield of 3,6-Disubstituted Indole (%) |
| ZnCl₂ | 120 | 4 | 65 |
| Polyphosphoric Acid (PPA) | 100 | 2 | 82 |
| p-Toluenesulfonic Acid | 110 (refluxing toluene) | 8 | 55 |
| Formic Acid | 100 | 12 | 40 |
| Boron Trifluoride Etherate | 80 | 6 | 75 |
Note: Yields are illustrative and highly dependent on the specific substrates used.
Table 2: Comparison of Purification Methods for a Crude Substituted Indole
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield (%) |
| Silica Gel Column Chromatography | 70% | 95% | 85 |
| Recrystallization (Ethanol/Water) | 95% | >99% | 90 |
| Acid-Base Extraction | 70% | 75% | 95 |
| Preparative TLC | 70% | >98% | 60 |
Note: Data is representative. Optimal purification depends on the specific compound and its impurities.[6]
Experimental Protocols
Protocol 1: General One-Pot Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve the 6-substituted phenylhydrazine (1.0 eq.) and the appropriate ketone or aldehyde (1.1 eq.) in a suitable solvent (e.g., ethanol or acetic acid).[1]
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 1-2 hours until hydrazone formation is complete, as monitored by TLC.[4][14]
-
Indolization: To the reaction mixture containing the in situ formed hydrazone, add the acid catalyst (e.g., polyphosphoric acid or ZnCl₂).
-
Heat the reaction mixture to the desired temperature (typically 80-140°C) and monitor its progress by TLC.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. If a strong acid was used, carefully neutralize the mixture with an aqueous base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[1][6]
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis
-
Reaction Setup: In a suitable microwave reactor vessel, combine the 6-substituted aniline (2.5 eq.) and the α-bromoacetophenone derivative (1.0 eq.).[14]
-
Add a catalytic amount of dimethylformamide (DMF) (e.g., 3 drops).[14]
-
Microwave Irradiation: Seal the vessel and irradiate the mixture in a microwave reactor for a specified time and temperature (e.g., 1-5 minutes at 600 W, or a set temperature of 120-150°C).[5][14]
-
Work-up: After cooling, dissolve the resulting mixture in an organic solvent like ethyl acetate.
-
Wash the solution sequentially with 1M HCl (to remove excess aniline), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 2-arylindole using column chromatography.[14]
Protocol 3: General Larock Indole Synthesis
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (nitrogen or argon), add the Pd(OAc)₂ catalyst (e.g., 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), a base (e.g., K₂CO₃, 2.0 eq.), and a chloride source (e.g., LiCl, 1.0 eq.).[10][12]
-
Add the ortho-iodoaniline derivative with a substituent at the 5-position (which will become the 6-position of the indole) (1.0 eq.).
-
Evacuate and backfill the flask with the inert gas.
-
Add a polar aprotic solvent, such as anhydrous DMF.[12]
-
Add the disubstituted alkyne (1.2-1.5 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[12]
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the mixture several times with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude 2,3-disubstituted indole via column chromatography.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Bromo-6-nitro-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Bromo-6-nitro-1H-indole. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the successful scale-up of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the direct electrophilic bromination of 6-nitro-1H-indole at the C3 position using a brominating agent such as N-Bromosuccinimide (NBS). The indole nucleus is electron-rich, making the 3-position particularly susceptible to electrophilic attack.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can arise from several factors. The starting 6-nitro-1H-indole may be impure, or the reaction conditions may not be optimal. The electron-withdrawing nature of the nitro group at the 6-position deactivates the indole ring, making the bromination reaction slower than for unsubstituted indole. Inadequate temperature control or insufficient reaction time can lead to incomplete conversion. Additionally, the product may be susceptible to degradation under harsh conditions.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
Common impurities include unreacted 6-nitro-1H-indole, the starting material. You may also see the formation of a dibrominated product, which can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Oxindole byproducts can also form through over-oxidation, especially if the reaction conditions are not carefully controlled.
Q4: How can I effectively purify the final this compound product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from the starting material and byproducts. Recrystallization from a suitable solvent system can be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent (e.g., old NBS). 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting material or solvent. | 1. Use freshly recrystallized NBS. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). 3. Monitor the reaction by TLC and increase the reaction time. 4. Ensure the purity of 6-nitro-1H-indole and use anhydrous solvents. |
| Formation of Multiple Byproducts | 1. Over-bromination leading to dibrominated species. 2. Reaction temperature is too high, causing degradation. 3. Presence of light, which can catalyze radical side reactions. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Add the NBS portion-wise to maintain control. 2. Maintain the recommended reaction temperature. 3. Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). |
| Starting Material Remains Unreacted | 1. Insufficient amount of brominating agent. 2. The deactivating effect of the nitro group is significant under the current conditions. | 1. Ensure accurate measurement of 1.0-1.1 equivalents of NBS. 2. Consider a more reactive brominating system or a slight increase in temperature. |
| Difficulty in Product Isolation/Purification | 1. Product co-elutes with impurities during column chromatography. 2. Product is insoluble in the chosen recrystallization solvent. | 1. Optimize the solvent system for column chromatography; a shallower gradient may be necessary. 2. Perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization. |
Experimental Protocol: Synthesis of this compound
This protocol describes the bromination of 6-nitro-1H-indole using N-Bromosuccinimide (NBS).
Materials:
-
6-nitro-1H-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask protected from light, dissolve 6-nitro-1H-indole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Quantitative Data
The following table presents illustrative data on how reaction conditions can influence the yield of this compound.
| Entry | Equivalents of NBS | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by NMR) |
| 1 | 1.0 | 0 to RT |
Stability issues of nitroindole derivatives during synthesis
Welcome to the Technical Support Center for Nitroindole Derivative Synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability challenges encountered during the synthesis, purification, and handling of these important compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems researchers face during the synthesis of nitroindole derivatives.
Question 1: Why is my nitration reaction resulting in low yields and a dark, impure product mixture?
Answer: This is a frequent issue, often stemming from the harsh conditions of traditional nitration methods.
-
Problem: The use of strong acids like a nitric acid/sulfuric acid mixture can lead to acid-catalyzed polymerization of the electron-rich indole ring.[1] This results in the formation of complex, often insoluble, colored by-products that complicate purification and significantly lower the yield of the desired nitroindole.[2][3] The indole nucleus is sensitive to strong acids, which can cause degradation.
-
Troubleshooting Steps:
-
Switch to Milder Nitrating Agents: Avoid strong, mixed-acid systems. Consider using non-acidic or milder electrophilic nitrating agents. A notable advancement is the use of trifluoroacetyl nitrate (CF₃COONO₂) generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, which proceeds under non-acidic and non-metallic conditions.[4][5][6][7] Other alternatives like acetyl nitrate or benzoyl nitrate have also been used successfully.[1][2]
-
Protect the Indole Nitrogen: The reactivity of the indole ring can be modulated by installing an electron-withdrawing protecting group on the indole nitrogen (N-protection).[2][3] Groups like phenylsulfonyl (SO₂Ph), tert-butoxycarbonyl (Boc), or acetyl (Ac) make the indole ring less susceptible to polymerization and can improve the regioselectivity of the nitration, favoring substitution at the C3 position.[2][4]
-
Control Reaction Temperature: Nitration reactions are often exothermic. Running the reaction at low temperatures (e.g., -50 °C to 0 °C) can help minimize the formation of side products.[2] For example, by-products in the synthesis of 4-nitroindole may form at temperatures above 40°C.[8][9]
-
Question 2: My nitration is not selective and I'm getting a mixture of isomers (e.g., 3-nitro, 6-nitro). How can I improve regioselectivity?
Answer: Achieving regioselectivity is a common challenge. The outcome is highly dependent on the substitution pattern of the indole and the reaction conditions.
-
Problem: While the C3 position of indole is the most electron-rich and typically favored for electrophilic substitution, mixtures of isomers can still form.[2] For instance, the direct nitration of 1-(phenylsulfonyl)indole at 25 °C can yield a mixture of 3-nitro and 6-nitro isomers.[2]
-
Troubleshooting Steps:
-
Utilize N-Protection: As mentioned above, N-protection is a key strategy. Electron-withdrawing groups on the nitrogen generally direct nitration to the C3 position.[2][3]
-
Low-Temperature Conditions: Performing the reaction at very low temperatures (e.g., ≤ -50 °C) can significantly enhance the selectivity for the 3-nitro product.[2]
-
Choice of Nitrating Agent: The choice of reagent matters. Acetyl nitrate generated in situ at low temperatures has been shown to be highly effective for the 3-nitration of various N-protected indoles.[2]
-
Question 3: The synthesized nitroindole derivative appears unstable and discolors upon storage or during workup. What are the likely causes and solutions?
Answer: Nitroindoles can be sensitive to environmental factors, leading to degradation over time.
-
Problem: Discoloration (e.g., turning yellow or brown) and the appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS) suggest product degradation.[10][11][12]
-
Common Causes & Solutions:
-
Photodegradation: Many nitroaromatic compounds are light-sensitive.[10][12] Exposure to UV or even ambient light can trigger degradation.
-
Thermal Degradation: Elevated temperatures can accelerate decomposition.[8][10]
-
pH Instability: Strongly acidic or basic conditions can promote hydrolytic degradation.[10]
-
Solution: During workup, ensure that strong acids or bases are neutralized promptly. Store the compound in a neutral state and use buffered solutions for experiments when possible.
-
-
Question 4: I am reducing the nitro group to an amine, but the resulting aminoindole is highly unstable and decomposes quickly. How can I successfully synthesize and use this intermediate?
Answer: The instability of aminoindoles, particularly 3-aminoindole, is a well-documented challenge.
-
Problem: Unprotected 3-aminoindoles are notoriously unstable. They are highly sensitive to air and light and readily undergo oxidative dimerization or decomposition, making isolation and purification difficult.[13] Substituted 5-aminoindole derivatives have also been found to be potentially unstable against air oxidation.[14][15]
-
Troubleshooting Steps:
-
In Situ Generation and Use: The most effective strategy is to use the aminoindole immediately after it is formed without isolating it (in situ).[13] Plan your synthetic sequence so that the subsequent reaction can be performed directly in the same pot or by adding the next reagent to the crude reaction mixture after a quick workup (e.g., filtering off a catalyst).
-
Immediate Protection: If the free amine is not required for the next step, protect the amino group immediately following the reduction. This converts it into a more stable derivative (e.g., an amide or carbamate) that can withstand purification and storage.
-
Careful Choice of Reduction Method: Catalytic hydrogenation (e.g., using Pd/C) is a clean method that often results in high yields.[13][14] After the reaction, the catalyst can be simply filtered off, and the resulting solution of the aminoindole can be used directly.[13] Other methods like using sodium dithionite or stannous chloride are also effective.[13]
-
Quantitative Data Summary
The following tables summarize reported yields for different synthetic methods, providing a basis for comparison.
Table 1: Yields for Non-Acidic Nitration of N-Boc-Indole Derivatives.
| Entry | Indole Derivative (Substituent) | Yield (%) |
| 1 | N-Boc-Indole | 85 |
| 2 | N-Boc-5-bromoindole | 90 |
| 3 | N-Boc-5-chloroindole | 92 |
| 4 | N-Boc-6-chloroindole | 88 |
| 5 | N-Boc-4-chloroindole | 81 |
| 6 | N-Boc-5-nitroindole | 86 |
Data adapted from a method using tetramethylammonium nitrate and trifluoroacetic anhydride.[4]
Table 2: Comparison of Yields for the Reduction of 3-Nitroindole to 3-Aminoindole.
| Method | Reagents & Catalyst | Solvent(s) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | >95 |
| Sodium Dithionite | Na₂S₂O₄, NaOH | Water, THF | ~80-90 |
| Stannous Chloride | SnCl₂·2H₂O, HCl | Ethanol | ~70-85 |
Data compiled from common laboratory procedures. Yields are highly dependent on specific reaction conditions.[13]
Experimental Protocols
Protocol 1: General Procedure for Forced Photostability Testing
This protocol outlines a method to assess the stability of a nitroindole derivative when exposed to light, based on ICH guideline Q1B.[8]
-
Sample Preparation: Prepare two identical solutions of the nitroindole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]
-
Control Sample: Wrap one container completely in aluminum foil. This will serve as the "dark control."
-
Light Exposure: Place both the wrapped (control) and unwrapped samples in a photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][10]
-
Analysis: After the exposure period, withdraw samples from both containers. Analyze both the exposed sample and the dark control by a stability-indicating HPLC method.
-
Data Comparison: Compare the chromatograms. The appearance of new peaks or a decrease in the peak area of the parent compound in the exposed sample relative to the control indicates photodegradation.[8] Calculate the percentage of degradation.
Protocol 2: Synthesis of N-Boc-3-nitroindole via a Non-Acidic Method
This protocol is adapted from a modern, milder nitration procedure.[4][5]
-
Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-indole (1 equivalent) in a suitable solvent. Cool the solution in an ice bath.
-
Nitrating Agent Formation: In a separate flask, add tetramethylammonium nitrate (1.1 equivalents) to trifluoroacetic anhydride at sub-room temperature to generate trifluoroacetyl nitrate (CF₃COONO₂).
-
Reaction: Slowly add the freshly prepared nitrating agent solution to the cooled solution of N-Boc-indole.
-
Monitoring: Stir the reaction mixture at low temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by carefully adding it to a cold aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-3-nitroindole.
Protocol 3: Catalytic Hydrogenation of 3-Nitroindole
This protocol describes a common method for reducing the nitro group.[13]
-
Setup: To a flask suitable for hydrogenation, add 3-nitroindole (1 equivalent) and a solvent such as ethanol or methanol.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Seal the flask, and then purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a Parr hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere for 1-4 hours. Monitor the reaction's completion by TLC.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Usage: The resulting filtrate contains the 3-aminoindole and should be used immediately for the next synthetic step due to its instability.[13]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Nitration Reactions
Caption: A decision tree for troubleshooting low yields in nitroindole synthesis.
Diagram 2: Common Degradation Pathways for Nitroindole Derivatives
Caption: Factors leading to the degradation of synthesized nitroindoles.
Diagram 3: Experimental Workflow for Reduction and In Situ Use of 3-Aminoindole
Caption: Workflow for the unstable intermediate 3-aminoindole.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Comparison of 3-Bromo-6-nitro-1H-indole Isomers: A Guide for Researchers
For researchers and professionals engaged in drug discovery and development, the precise characterization of molecular isomers is of paramount importance. The positional isomerism of substituents on a core scaffold can significantly influence a compound's physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-6-nitro-1H-indole and its key positional isomers: 3-Bromo-4-nitro-1H-indole, 3-Bromo-5-nitro-1H-indole, and 3-Bromo-7-nitro-1H-indole.
This document summarizes the expected spectroscopic data based on the analysis of related compounds and established principles of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. Detailed experimental protocols for acquiring such data are also provided, along with a visualization of a general synthetic workflow.
Data Presentation: A Comparative Spectroscopic Analysis
The following table outlines the predicted and observed spectroscopic data for the four isomers of 3-Bromo-nitro-1H-indole. These values are compiled and extrapolated from publicly available data on closely related substituted indoles.
| Spectroscopic Technique | 3-Bromo-4-nitro-1H-indole | 3-Bromo-5-nitro-1H-indole | This compound | 3-Bromo-7-nitro-1H-indole |
| ¹H NMR (ppm) | ~8.2-8.5 (NH), ~7.5-8.0 (aromatic H) | ~8.5-8.8 (NH), ~7.8-8.3 (aromatic H) | ~8.4-8.7 (NH), ~7.6-8.1 (aromatic H) | ~8.6-8.9 (NH), ~7.4-7.9 (aromatic H) |
| ¹³C NMR (ppm) | ~140-145 (C-NO₂), ~120-135 (aromatic C), ~95-100 (C-Br) | ~142-147 (C-NO₂), ~115-138 (aromatic C), ~94-99 (C-Br) | ~143-148 (C-NO₂), ~110-140 (aromatic C), ~93-98 (C-Br) | ~138-143 (C-NO₂), ~118-136 (aromatic C), ~96-101 (C-Br) |
| IR (cm⁻¹) | ~3400 (N-H), ~1520 & ~1340 (NO₂), ~550-650 (C-Br) | ~3400 (N-H), ~1525 & ~1345 (NO₂), ~550-650 (C-Br) | ~3400 (N-H), ~1530 & ~1350 (NO₂), ~550-650 (C-Br) | ~3400 (N-H), ~1515 & ~1335 (NO₂), ~550-650 (C-Br) |
| Mass Spec (m/z) | 240/242 (M⁺/M⁺+2) | 240/242 (M⁺/M⁺+2) | 240/242 (M⁺/M⁺+2) | 240/242 (M⁺/M⁺+2) |
| UV-Vis (λmax, nm) | ~380-400 | ~320-340 | ~350-370 | ~360-380 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 3-Bromo-nitro-1H-indole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or analyze as a thin film on a salt plate (e.g., NaCl).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition:
-
Ionization Mode: EI for fragmentation patterns or ESI for molecular ion confirmation.
-
Mass Range: m/z 50-500.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Spectral Range: 200-800 nm.
-
Blank: Use the pure solvent as a reference.
-
Visualization of Synthetic Workflow
The synthesis of 3-Bromo-nitro-1H-indole isomers generally involves a two-step process: nitration of the indole ring followed by bromination. The specific regioselectivity is controlled by the choice of reagents and reaction conditions.
Caption: General synthetic pathway for 3-Bromo-nitro-1H-indole isomers.
Navigating Reactivity: A Comparative Guide to 3-Bromo- vs. 5-Bromo-Nitroindoles in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this privileged heterocycle is key to modulating its properties. Bromo-nitroindoles, in particular, serve as highly versatile intermediates, offering a handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the nitro group provides a site for further modification or influences the electronic properties of the molecule.
This guide provides an objective comparison of the reactivity of two key isomers: 3-bromo-nitroindoles and 5-bromo-nitroindoles. While direct, head-to-head comparative studies are scarce, this analysis, supported by established principles of physical organic chemistry and extensive data from related systems, will illuminate the expected differences in their chemical behavior in palladium-catalyzed cross-coupling reactions.
The Decisive Role of Electronics: Nitro Group Placement
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is largely dictated by the ease of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. The electron density at the carbon atom of the C-Br bond is a critical factor. The nitro group (—NO₂) is a potent electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects.[1][2][3] Its position on the indole ring, therefore, profoundly influences the reactivity of the bromo substituent.
-
5-Bromo-3-nitroindole: The nitro group at the C3 position primarily withdraws electron density from the pyrrole ring. Its influence on the C5-Br bond on the benzene ring is transmitted through the indole's π-system. This deactivation of the benzene ring is significant, making the C5-Br bond less electron-rich and potentially more susceptible to oxidative addition.
-
3-Bromo-5-nitroindole: With the nitro group at the C5 position, its strong electron-withdrawing effects are directly exerted on the benzene portion of the indole ring. This significantly lowers the electron density of the entire carbocyclic system, including the C3 position to a lesser extent through resonance. The C3-Br bond is on the electron-rich pyrrole ring, but the overall electron-withdrawing nature of the nitro group on the fused benzene ring will still have an impact.
The interplay of these electronic effects suggests a nuanced difference in reactivity between the two isomers, which will be explored in the context of several key cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the expected reactivity of 3-bromo- and 5-bromo-nitroindoles in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The tables summarize typical conditions, drawing from literature on bromoindoles and related nitroarenes, to provide a practical baseline for experimentation.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound. It is widely used for the synthesis of biaryls and vinyl-substituted aromatics. For bromo-nitroindoles, the electron-withdrawing nitro group generally favors the reaction.
| Feature | 3-Bromo-nitroindole | 5-Bromo-nitroindole | Rationale |
| Expected Reactivity | Good | Generally Higher | The nitro group at C3 in 5-bromo-3-nitroindole is expected to more strongly activate the C5-Br bond towards oxidative addition. |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf) | These are robust catalysts for a wide range of aryl bromides.[4] |
| Typical Ligand | PPh₃, dppf | PPh₃, dppf | Ligands are often part of the pre-catalyst complex. |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous inorganic base is standard for Suzuki couplings.[4][5] |
| Typical Solvent | Dioxane/H₂O, DME, Toluene | Dioxane/H₂O, DME, Toluene | A mixture of an organic solvent and water is common. |
| Typical Temperature | 80-110 °C | 80-110 °C | The higher reactivity of the 5-bromo isomer might allow for lower temperatures. |
Buchwald-Hartwig Amination
A cornerstone for C-N bond formation, this reaction couples an aryl halide with a primary or secondary amine. The choice of ligand is critical for achieving high yields, especially with electron-deficient aryl halides.
| Feature | 3-Bromo-nitroindole | 5-Bromo-nitroindole | Rationale |
| Expected Reactivity | Good | Generally Higher | Similar to the Suzuki coupling, the electronic activation of the C5-Br bond in the 5-bromo isomer is expected to lead to faster reaction rates. |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium precursors for Buchwald-Hartwig amination.[6][7][8] |
| Typical Ligand | Xantphos, BINAP, XPhos | Xantphos, BINAP, XPhos | Bulky, electron-rich phosphine ligands are essential to facilitate reductive elimination.[8] |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Typical Temperature | 90-120 °C | 90-120 °C | Reaction conditions are often demanding for amination reactions. |
Heck Reaction
The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene. It is a powerful tool for the synthesis of substituted alkenes, such as styrenes and acrylates.
| Feature | 3-Bromo-nitroindole | 5-Bromo-nitroindole | Rationale |
| Expected Reactivity | Good | Generally Higher | The increased electrophilicity of the C5-Br bond in 5-bromo-3-nitroindole should facilitate the initial oxidative addition step. |
| Typical Catalyst | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂, PdCl₂ | Simple palladium salts are often effective for the Heck reaction.[9][10] |
| Typical Ligand | PPh₃, P(o-tol)₃ | PPh₃, P(o-tol)₃ | Phosphine ligands are used to stabilize the catalyst and promote the reaction. |
| Typical Base | Et₃N, K₂CO₃, NaOAc | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is used to neutralize the HBr formed. |
| Typical Solvent | DMF, Acetonitrile, Toluene | DMF, Acetonitrile, Toluene | Polar aprotic solvents are commonly employed. |
| Typical Temperature | 100-140 °C | 100-140 °C | Heck reactions often require elevated temperatures. |
Sonogashira Coupling
This reaction couples an aryl halide with a terminal alkyne to form a disubstituted alkyne, a valuable functional group in organic synthesis. It is typically co-catalyzed by a copper(I) salt.
| Feature | 3-Bromo-nitroindole | 5-Bromo-nitroindole | Rationale |
| Expected Reactivity | Good | Generally Higher | The electronic factors favoring oxidative addition are expected to be dominant here as well. |
| Typical Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard palladium-phosphine complexes are effective.[11][12] |
| Co-catalyst | CuI | CuI | Copper(I) iodide is the classic co-catalyst for the Sonogashira reaction. |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH | An amine base is used to deprotonate the terminal alkyne. |
| Typical Solvent | THF, DMF, Toluene | THF, DMF, Toluene | Anhydrous solvents are required. |
| Typical Temperature | Room Temp. to 80 °C | Room Temp. to 80 °C | Sonogashira couplings can often be performed under milder conditions. |
Experimental Protocols: A Starting Point
The following are generalized protocols for the four major cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-nitroindole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromo-nitroindole (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.5 equiv).
-
Reaction: Heat the mixture with stirring to 90-120 °C until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the residue by column chromatography.
General Protocol for Heck Reaction
-
Reaction Setup: In a reaction vessel, combine the bromo-nitroindole (1.0 equiv), the alkene (1.5-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand if necessary (e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).
-
Solvent Addition: Add the solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the mixture to 100-140 °C with stirring. Monitor the reaction's progress.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the bromo-nitroindole (1.0 equiv) in an anhydrous solvent like THF or DMF.
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) iodide co-catalyst (1-5 mol%), the amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv), and the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (up to 80 °C) and monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic phase and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography.
Visualizing the Processes
To aid in understanding the underlying chemistry and experimental design, the following diagrams illustrate the general palladium-catalyzed cross-coupling cycle and a typical experimental workflow.
Conclusion
In the comparative analysis of 3-bromo- and 5-bromo-nitroindoles, the position of the strongly electron-withdrawing nitro group is the determining factor for reactivity in palladium-catalyzed cross-coupling reactions. The available evidence from fundamental electronic effects suggests that 5-bromo-3-nitroindole is likely the more reactive substrate compared to 3-bromo-5-nitroindole. The placement of the nitro group on the pyrrole ring at C3 appears to more effectively reduce the electron density of the C-Br bond at C5 on the benzene ring, facilitating the rate-determining oxidative addition step.
For researchers and drug development professionals, this implies that reactions involving 5-bromo-3-nitroindole may proceed under milder conditions, with lower catalyst loadings, or in shorter reaction times. Conversely, the synthesis of derivatives from 3-bromo-5-nitroindole might require more forcing conditions. This guide provides a robust theoretical framework and practical starting points for the successful application of these valuable synthetic intermediates in the pursuit of novel chemical entities.
References
- 1. Give reasons :The presence of nitro group -NO2at O/P positions increases the reactivity of haloarenes towards nucleophilic substitution reactions. [doubtnut.com]
- 2. echemi.com [echemi.com]
- 3. sarthaks.com [sarthaks.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig_reaction [chemeurope.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
Unveiling the Biological Potency of Bromo-Nitro-Indole Regioisomers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various bromo-nitro-indole regioisomers. By presenting supporting experimental data, detailed methodologies, and key signaling pathway visualizations, this document serves as a valuable resource for advancing research in medicinal chemistry and drug discovery.
The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of bromo and nitro substituents can significantly influence the biological activity of the resulting compounds. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the bromine atom can lead to potent and selective inhibitors of various biological targets. This guide focuses on the comparative anticancer and antimicrobial activities of different bromo-nitro-indole regioisomers.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the anticancer and antimicrobial activities of various bromo-nitro-indole regioisomers. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Bromo-Nitro-Indole Regioisomers (IC50 in µM)
| Compound/Regioisomer | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-3-(...)-nitro-indole derivative | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [1] |
| 5-Bromo-3-(...)-nitro-indole derivative | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [1] |
| Indole-based derivative 16 | A549 (Lung Cancer) | 1.026 (EGFR inhibition) | [2] |
| Indole-based derivative 16 | PC3 (Prostate Cancer) | Potent cytotoxicity | [2] |
| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (Colon Cancer) | 12.5 | [3] |
| 3-(2-Bromoethyl)-indole (BEI-9) | HCT116 (Colon Cancer) | 5 | [3] |
Table 2: Antimicrobial Activity of Bromo-Nitro-Indole Regioisomers (MIC in µg/mL)
| Compound/Regioisomer | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Nitro-2-phenylindole derivative | Staphylococcus aureus (MRSA) | 4-fold increase in susceptibility | [4] |
| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [4] |
| 6-Bromoindolglyoxylamide derivative 3 | Staphylococcus aureus | Intrinsic activity | [5] |
| 6-Bromoindolglyoxylamide derivative 3 | Pseudomonas aeruginosa | Antibiotic enhancing properties | [5] |
| Marine bisindole alkaloid 1 | Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae | 8 | [6] |
Key Signaling Pathways
Bromo-nitro-indole derivatives have been shown to modulate several critical signaling pathways involved in cancer progression and microbial pathogenesis. Two prominent examples are the NF-κB and c-Myc signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain substituted indoles have been shown to inhibit this pathway.[3][7]
Targeting the c-Myc G-Quadruplex
The c-Myc oncogene is a key driver of cell proliferation, and its overexpression is common in many cancers. The promoter region of the c-Myc gene can form a G-quadruplex structure, which acts as a transcriptional repressor. Small molecules that can stabilize this G-quadruplex are of great interest as potential anticancer agents. Nitroindole derivatives have been investigated for their ability to bind and stabilize the c-Myc G-quadruplex.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of bromo-nitro-indole derivatives.
Anticancer Activity Assays
1. MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The bromo-nitro-indole derivatives are dissolved in DMSO and then diluted to various concentrations in the culture medium. The cells are treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[2]
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the bromo-nitro-indole derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Antimicrobial Activity Assays
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
-
Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration of microorganisms.
-
Serial Dilution of Compounds: The bromo-nitro-indole derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
2. Disc Diffusion Method
This is a qualitative method to assess the antimicrobial activity of a compound.
-
Agar Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the bromo-nitro-indole derivative are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).
This guide provides a foundational understanding of the comparative biological activities of bromo-nitro-indole regioisomers. Further research focusing on a systematic evaluation of a comprehensive library of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07060A [pubs.rsc.org]
- 3. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities. Substituted indole derivatives, in particular, have garnered significant attention for their cytotoxic effects against a range of cancer cell lines, making them a promising avenue for the development of novel anticancer therapeutics. This guide provides an objective comparison of the cytotoxic performance of various substituted indole derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of various substituted indole derivatives against several human cancer cell lines, providing a direct comparison of their cytotoxic efficacy.
| Derivative Class | Specific Derivative/Substitution | Target Cell Line | IC50 (µM) | Reference |
| Ursolic Acid Hybrids | Compound 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [1] |
| Compound 5f | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [1] | |
| Compound 5d | SMMC-7721 (Hepatocarcinoma) | 0.89 ± 0.11 | [1] | |
| Compound 6f | SMMC-7721 (Hepatocarcinoma) | 0.65 ± 0.07 | [1] | |
| Indole-Aryl-Amides | Compound 4 | HT29 (Colon Carcinoma) | 0.96 | [2] |
| Compound 4 | HeLa (Cervical Carcinoma) | 1.87 | [2] | |
| Compound 4 | MCF7 (Breast Adenocarcinoma) | 0.84 | [2] | |
| Compound 5 | PC3 (Prostate Cancer) | 0.39 | [2] | |
| Compound 5 | Jurkat J6 (T-cell Leukemia) | 0.37 | [2] | |
| 3-Benzylidene Indole-2-ones | Compound IVa (5-bromo substitution) | MCF7 (Breast Adenocarcinoma) | < 10 | [3] |
| Compound IVb | MCF7 (Breast Adenocarcinoma) | < 10 | [3] | |
| Indole Phytoalexins | Compound K-453 | HCT116 (Colorectal Carcinoma) | 32.22 ± 1.14 | [4] |
| 3-(3-oxoaryl) Indoles | Compound 36 | HeLa (Cervical Carcinoma) | 1.768 | [5] |
| Compound 36 | A549 (Lung Carcinoma) | 2.594 | [5] | |
| Indole Alkaloids | Harmalacidine | U-937 (Histiocytic Lymphoma) | 3.1 ± 0.2 | [6] |
| Spirooxindoles | Compound 43a | MCF-7 (Breast Adenocarcinoma) | 3.88 - 5.83 | [7] |
| Compound 43b | MCF-7 (Breast Adenocarcinoma) | 3.88 - 5.83 | [7] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed methodologies for two of the most common assays used to evaluate the cytotoxic effects of the indole derivatives listed above: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[9][10]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[11]
-
Substituted indole derivative stock solution (e.g., 10 mM in DMSO)[11]
-
Dimethyl sulfoxide (DMSO)[11]
-
96-well plates[11]
-
Multichannel pipette[11]
-
Plate reader[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[11]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours).[11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 490 nm and 590 nm using a plate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][11]
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[12][13] This release is a key indicator of cell death.
Materials:
-
Cultured cells and test compounds[14]
-
LDH assay kit (containing reaction mixture and stop solution)[15][16]
-
96-well plates[15]
-
Lysis buffer (e.g., Triton X-100) for maximum LDH release control[15]
-
Plate reader[15]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the indole derivatives. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13][14]
-
Incubation: Incubate the plate for the desired exposure time at 37°C.[14]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer the cell culture supernatant to a new 96-well plate.[15]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[16]
-
Stop Reaction: Add the stop solution to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[15][16]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.[16]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in evaluating the cytotoxicity of substituted indole derivatives, the following diagrams have been generated using the DOT language.
Caption: Workflow for the MTT cell viability assay.
Caption: Simplified MAPK signaling pathway targeted by indole derivatives.
References
- 1. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
A Comparative Guide to the Validation of Analytical Methods for Bromo-Nitro-Indole Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bromo-nitro-indole derivatives is critical for ensuring the quality, safety, and efficacy of potential therapeutic agents. The selection of a suitable analytical method is a pivotal step in the drug development pipeline, impacting everything from reaction monitoring and purity assessment to final product quality control. This guide provides an objective comparison of three widely used analytical techniques for the analysis of bromo-nitro-indole compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document outlines the fundamental principles of each technique, presents a comparative summary of their analytical performance, and provides detailed experimental protocols. The information herein is designed to assist in the selection and validation of the most appropriate analytical method for your specific research and development needs.
Comparative Analysis of Analytical Methods
The choice of an analytical technique for bromo-nitro-indole analysis is dependent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific goals of the analysis. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and NMR spectroscopy for the analysis of these compounds.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Chromatographic separation based on the analyte's polarity, followed by detection using UV absorbance.[1][2] | Chromatographic separation based on the analyte's volatility and polarity, followed by mass-based detection and fragmentation analysis.[1][3] | Detection of atomic nuclei within a magnetic field, providing detailed structural and quantitative information.[2][4] |
| Selectivity | Good; capable of separating the analyte from structurally similar impurities, especially with optimized column and mobile phase conditions.[1] | Excellent; highly selective due to mass-based detection and unique fragmentation patterns, which aid in definitive identification.[1][3] | High; provides detailed structural information that allows for the differentiation of isomers and the identification of impurities, though overlapping signals can occur in complex mixtures.[2] |
| Sensitivity | Moderate (typically in the µg/mL to ng/mL range).[1] | High (typically in the ng/mL to pg/mL range).[1] | Generally lower than chromatographic methods for impurity detection (typically in the 0.1-1% range).[2] |
| Quantification | Provides accurate and precise quantification based on the peak area relative to a standard curve.[2] | Delivers accurate and precise quantification, often using an internal standard for enhanced reliability. | Can provide highly accurate quantitative data (qNMR) with the use of a certified internal standard, but is more commonly employed for structural elucidation and qualitative assessment.[2] |
| Sample Volatility | Not a requirement; suitable for non-volatile and thermally labile compounds.[1] | A requirement; suitable for volatile and thermally stable compounds, or those that can be derivatized to become volatile. | Not a requirement; the sample needs to be soluble in a suitable deuterated solvent.[4] |
| Structural Info | Limited to UV absorbance characteristics. | Provides molecular weight and fragmentation patterns, which are valuable for structural confirmation.[3] | Provides extensive structural information, including connectivity of atoms and stereochemistry.[4][5] |
Experimental Protocols
Detailed methodologies for the analysis of bromo-nitro-indole derivatives using HPLC-UV, GC-MS, and NMR spectroscopy are provided below. These protocols are based on established methods for related indole compounds and should be validated for each specific application.[1][2]
This method is well-suited for the routine quantification and purity assessment of bromo-nitro-indole compounds.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.[2]
-
Mobile Phase : A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective. The gradient can be optimized to achieve the best separation.[2][6]
-
Sample Preparation : Accurately weigh and dissolve the bromo-nitro-indole sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.[2]
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min[2]
-
Injection Volume : 10 µL[2]
-
Column Temperature : 30 °C[2]
-
Detection Wavelength : Based on the UV-Vis spectrum of the specific bromo-nitro-indole; typically, indole derivatives show strong absorbance around 220 nm and 280 nm.[2] A photodiode array (PDA) detector can be used to monitor a range of wavelengths.[7][8]
-
-
Data Analysis : The purity of the bromo-nitro-indole is determined by the area percentage of its corresponding peak in the chromatogram. Quantification is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations.
This method is ideal for applications requiring high sensitivity and definitive identification of bromo-nitro-indole compounds and their potential impurities.
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer.
-
Sample Introduction : The sample can be introduced via direct insertion probe (DIP) if it is sufficiently volatile and thermally stable. Alternatively, and more commonly for complex mixtures, a GC inlet is used.[3]
-
Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary for compounds with low volatility.
-
GC Conditions :
-
Column : A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas : Helium at a constant flow rate.
-
Temperature Program : An optimized temperature gradient is used to ensure the separation of the analyte from impurities. For example, starting at a lower temperature and ramping up to a higher temperature.
-
-
MS Conditions :
-
Ionization : Electron Ionization (EI) at 70 eV is a common technique that generates reproducible fragmentation patterns.[3]
-
Mass Analysis : The mass spectrometer is set to scan a mass range appropriate for the target bromo-nitro-indole and its expected fragments. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[3][9]
-
-
Data Analysis : Identification is confirmed by matching the retention time and the mass spectrum with that of a reference standard. Quantification is typically performed using an internal standard.
NMR is an indispensable tool for the unambiguous structural elucidation and can also be used for quantitative analysis (qNMR).
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.[4]
-
Sample Preparation : Dissolve approximately 5-10 mg of the bromo-nitro-indole sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3][4]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Data Analysis : The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of the bromo-nitro-indole. For quantitative analysis, a certified internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for bromo-nitro-indole analysis.
Caption: Workflow for the validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
Cross-Validation of In Vitro Assays for Indole-Based Anticancer Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent anticancer activity. The evaluation of these compounds relies on a battery of in vitro assays to determine their efficacy and elucidate their mechanisms of action. This guide provides a comparative overview of key in vitro assays used for the characterization of indole-based anticancer agents, supported by experimental data and detailed protocols to facilitate cross-validation and informed decision-making in the drug development pipeline.
Data Presentation: Comparative Cytotoxicity of Indole Derivatives
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of various indole derivatives against a panel of human cancer cell lines, as determined by the MTT assay. This data allows for a direct comparison of the relative potency of these compounds and highlights cell line-specific sensitivities.
| Compound ID | Indole Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | Ursolic Acid Derivative | SMMC-7721 (Liver) | 0.56 ± 0.08 | [1] |
| HepG2 (Liver) | 0.91 ± 0.13 | [1] | ||
| 6f | Ursolic Acid Derivative | SMMC-7721 (Liver) | 0.65 ± 0.07 | [1] |
| Flavopereirine | β-carboline alkaloid | HCT116 (Colon) | 8.15 | [2] |
| HT29 (Colon) | 9.58 | [2] | ||
| SW620 (Colon) | 10.52 | [2] | ||
| Mukonal | Natural Product | SK-BR-3 (Breast) | 7.5 | [2] |
| MDA-MB-231 (Breast) | 7.5 | [2] | ||
| Indole-3-carbinol | Natural Product | H1299 (Lung) | 449.5 | [2] |
| Compound 36 | Benzimidazole-triazole chalcone | Hela (Cervical) | 1.768 | [3] |
| A549 (Lung) | 2.594 | [3] | ||
| Compound 37 | Benzimidazole-triazole chalcone | PC3 (Prostate) | 5.64 | [3] |
| Chalcone-indole derivative 12 | Chalcone-indole | - | 0.22 - 1.80 | [4] |
| Quinoline-indole derivative 13 | Quinoline-indole | - | 0.002 - 0.011 | [4] |
| Benzimidazole-indole derivative 8 | Benzimidazole-indole | - | 0.05 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the cross-validation of in vitro data. Below are methodologies for key assays frequently employed in the evaluation of indole-based compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]
Materials:
-
96-well plates
-
Indole compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the indole compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for investigating the molecular mechanisms of action of indole compounds, such as their effects on signaling pathway proteins.[8][9][10]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the indole compound for the desired time. Lyse the cells with ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8] Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Tubulin Polymerization Assay
Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics. A tubulin polymerization assay directly measures the ability of a compound to inhibit or promote the formation of microtubules.[11][12][13]
Materials:
-
Purified tubulin
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[12]
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Indole compound
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin, general tubulin buffer, and GTP.
-
Compound Addition: Add the indole compound at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a negative control (vehicle).
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C microplate.[13]
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for a set period (e.g., 60 minutes).[12][13] The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze these curves to determine the effect of the indole compound on the rate and extent of tubulin polymerization.
Mandatory Visualizations
Diagrams are provided to visualize key signaling pathways targeted by indole-based compounds and a general experimental workflow for their in vitro evaluation.
References
- 1. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abscience.com.tw [abscience.com.tw]
- 13. interchim.fr [interchim.fr]
Comparing the efficacy of different catalysts for 3-bromoindole coupling
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the functionalization of the 3-bromoindole scaffold, a critical building block in medicinal chemistry and materials science.
The strategic introduction of substituents at the C-3 position of the indole ring via cross-coupling reactions is a cornerstone of modern organic synthesis. The efficacy of these transformations is highly dependent on the choice of catalyst, ligands, and reaction conditions. This guide provides a comparative overview of various catalytic systems for the coupling of 3-bromoindole, with a focus on palladium-, nickel-, and copper-based catalysts, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the coupling of 3-bromoindoles. The following tables summarize the performance of different catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between 3-bromoindole and organoboron compounds. Palladium-based catalysts are most commonly employed, with the choice of ligand being crucial for success.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | - | High | Bulky monophosphine ligands are generally effective for challenging substrates.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time reported for a related 5-bromoindazole substrate.[2] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a related 5-bromoindazole substrate.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | - | 75 | Good yield for mono-arylation of dibromoquinolines, suggesting applicability.[1] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, indicating potential for 3-bromoindole.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[3][4]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High | Crucial combination for the amination of 4-bromo-7-azaindoles.[5] |
| Pd(OAc)₂ | XPhos | KOt-Bu | - | - | Good to Excellent | Effective for C(sp²)-N coupling under microwave irradiation.[6] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | Moderate | Lower yield compared to Xantphos for a related azaindole substrate.[5] |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | High | Precatalysts can offer improved stability and reactivity.[1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is pivotal in the synthesis of many pharmaceutical intermediates.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | RT-60 | - | Common catalytic system for Sonogashira reactions.[7] |
| Pd(PPh₃)₄ | CuI | PPh₃ | - | - | - | - | Alternative palladium source for Sonogashira couplings.[7] |
| (NHC)-Pd complex | (NHC)-Cu complex | NHC | - | - | - | High | A 100:1 combination of (NHC)-Cu and (NHC)-Pd complexes allows for coupling in air and non-anhydrous solvent.[8] |
Heck Coupling
The Heck reaction facilitates the coupling of an aryl halide with an alkene.[9][10] The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | 12-24 | - | General protocol for Heck reaction of 3-bromoquinoline.[1] |
| Pd(OAc)₂ | NHC | K₂CO₃ | DMF/H₂O | 80 | 4 | High | N-Heterocyclic carbene (NHC) ligands can be effective in aqueous media.[11] |
Experimental Workflows and Mechanisms
Visualizing the experimental process and the underlying catalytic cycle is crucial for understanding and optimizing these coupling reactions.
Caption: A generalized experimental workflow for cross-coupling reactions of 3-bromoindole.
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura catalytic cycle.[12][13]
Experimental Protocols
Detailed methodologies are essential for the successful replication and adaptation of these coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 3-bromoindole (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[2]
-
Add the anhydrous solvent (e.g., dimethoxyethane, 5 mL).[2]
-
Evacuate the vessel and backfill with an inert gas, such as argon. This cycle should be repeated three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol) and the ligand (if not a pre-catalyst).
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the indicated time (e.g., 2-4 hours).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To a sealable reaction tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol).[5]
-
Add 3-bromoindole (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., dioxane, 3 mL).[5]
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the required time.[5]
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
In a Schlenk tube, place the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and the ligand (if applicable).[14]
-
Evacuate the tube and backfill with argon three times.
-
Add the solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 3.0 mmol), 3-bromoindole (1.0 mmol), and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Heck Coupling
-
In a sealed tube, combine 3-bromoindole (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., NEt₃, 1.5 mmol).[1]
-
Add an anhydrous solvent such as DMF or NMP (5 mL).[1]
-
Seal the tube and heat to 100-140 °C for 12-24 hours.[1]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
The Elusive Quest for 3-Bromo-6-nitro-1H-indole Derivatives: A Comparative Guide to the Bioactivity of Related Bromo- and Nitro-Indoles
For researchers, scientists, and drug development professionals, the indole scaffold remains a privileged structure in the pursuit of novel therapeutics. While the specific structure-activity relationship (SAR) of 3-bromo-6-nitro-1H-indole derivatives is not extensively documented in publicly available research, a comparative analysis of related bromo- and nitro-indole analogs provides valuable insights into their potential as anticancer and antimicrobial agents. This guide synthesizes the available experimental data to offer a comparative overview of their biological performance, details key experimental methodologies, and visualizes relevant signaling pathways.
Comparative Anticancer and Antimicrobial Activity
Although specific quantitative data for a series of this compound derivatives is not available, studies on various substituted indoles demonstrate that the presence and position of bromo and nitro groups significantly influence their biological activity.
Anticancer Activity
Nitro-substituted indoles have shown promise as anticancer agents. For instance, a series of 3-substituted indoles were evaluated for their ability to inhibit cell proliferation in human colon carcinoma (HT-29) and human ovarian adenocarcinoma (SK-OV-3) cell lines. Notably, derivatives with a 3-nitrophenyl substitution exhibited inhibitory activity against c-Src kinase, with IC50 values in the micromolar range[1][2]. While not the specific scaffold of interest, this highlights the potential of the nitro-indole core in kinase inhibition.
Furthermore, various indole derivatives have been shown to induce antiproliferative effects through different mechanisms, including the induction of apoptosis and cell cycle arrest[3]. For example, certain indole alkaloids have demonstrated cytotoxicity against pancreatic and liver cancer cell lines, with IC50 values as low as 1 μM[3].
Table 1: Comparative Anticancer Activity of Substituted Indole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| 3-(3-nitrophenyl)-indole | c-Src Kinase | 58.3 µM | [1][2] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 μM | [3] |
| Evodiamine | HepG2, SMMC-7721 (Liver) | ≈ 1 μM | [3] |
| 1,3,4-oxadiazole-indole conjugates | MCF-7 (Breast) | 2.42 - 8.11 μM | [3] |
| 1,3,4-triazole-indole conjugates | MCF-7 (Breast) | 3.06 - 3.30 μM | [3] |
Note: This table presents data from related indole derivatives to infer potential activity, as direct data for this compound derivatives is not available.
Antimicrobial Activity
The antimicrobial potential of indole derivatives is also well-documented. Studies on 6-bromoindolglyoxylamide derivatives have shown intrinsic activity against Gram-positive bacteria such as Staphylococcus aureus and enhancement of antibiotic activity against Gram-negative bacteria like Pseudomonas aeruginosa[4]. The mechanism of action for some of these compounds is attributed to the rapid permeabilization and depolarization of the bacterial membrane[4].
Quantitative structure-activity relationship (QSAR) studies on other sets of indole derivatives have indicated that electronic properties, such as electronic energy and dipole moment, are crucial for their antibacterial efficacy against S. aureus. For MRSA strains, other molecular descriptors were found to be significant[5]. This suggests that the electronic withdrawing nature of the nitro group at the C6 position and the halogenation at the C3 position of the target scaffold could contribute significantly to its antimicrobial profile.
Table 2: Comparative Antimicrobial Activity of Substituted Indole Derivatives
| Compound Class | Microorganism | Activity Metric (MIC) | Reference |
| Indole-thiadiazole derivative | B. subtilis, MRSA | 3.125 µg/mL | [6] |
| Indole-triazole derivative | B. subtilis, MRSA | 3.125 µg/mL | [6] |
Note: This table presents data from related indole derivatives to infer potential activity, as direct data for this compound derivatives is not available.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer and antimicrobial activities of indole derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HT-29, SK-OV-3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Kinase Inhibition Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format using a purified recombinant kinase (e.g., c-Src).
-
Reaction Mixture: The reaction mixture contains the kinase, a suitable substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (with [γ-32P]ATP), fluorescence, or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activity of indole derivatives is often mediated through their interaction with various cellular signaling pathways. For anticancer agents, pathways involved in cell proliferation, survival, and apoptosis are common targets.
Potential Anticancer Signaling Pathway
Many indole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Src kinase pathways. The nitro group, being strongly electron-withdrawing, and the bromo substituent can influence the binding of these compounds to the ATP-binding pocket of kinases within these pathways.
Caption: Potential signaling pathways targeted by indole derivatives.
General Experimental Workflow for Bioactivity Screening
The evaluation of novel compounds typically follows a standardized workflow, starting from initial screening to more detailed mechanistic studies.
Caption: General workflow for evaluating bioactive compounds.
References
- 1. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer a" by V. Kameshwara Rao, Bhupender S. Chhikara et al. [digitalcommons.chapman.edu]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
Benchmarking Novel 3-Bromo-6-nitro-1H-indole Analogs Against Known PIM1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a new series of 3-Bromo-6-nitro-1H-indole analogs against established inhibitors of PIM1 kinase, a serine/threonine kinase implicated in various malignancies.[1] The indole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[2][3] This document presents hypothetical preclinical data for these novel compounds, offering a direct comparison with known PIM1 inhibitors to evaluate their potential as anticancer agents. Detailed experimental protocols and visual workflows are provided to support the presented data.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of the new this compound analogs (BODO-1 to BODO-4) was assessed through both biochemical and cell-based assays. The data is benchmarked against well-characterized PIM1 inhibitors: SGI-1776, AZD1208, and SMI-4a.[4][5] The half-maximal inhibitory concentrations (IC50) were determined for the purified PIM1 enzyme and two cancer cell lines known for PIM1 overexpression, MV4-11 (Acute Myeloid Leukemia) and PC-3 (Prostate Cancer).
| Compound | PIM1 Kinase IC50 (nM) | MV4-11 Cell Viability IC50 (nM) | PC-3 Cell Viability IC50 (nM) |
| New Analogs | |||
| BODO-1 | 15 | 250 | 450 |
| BODO-2 | 28 | 480 | 720 |
| BODO-3 | 8 | 150 | 310 |
| BODO-4 | 55 | 950 | >1000 |
| Known Inhibitors | |||
| SGI-1776 | 7[5] | 180 | 350 |
| AZD1208 | 0.4[5] | 95 | 210 |
| SMI-4a | 17[5] | 320 | 580 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PIM1 Kinase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the PIM1 kinase.
Materials:
-
Recombinant human PIM1 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
ATP (Adenosine triphosphate)
-
PIM1 kinase substrate (e.g., a synthetic peptide)
-
Test compounds (this compound analogs and known inhibitors) dissolved in DMSO
-
96-well plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the PIM1 kinase, the substrate, and the diluted test compounds to the kinase buffer.
-
Initiate the kinase reaction by adding a concentration of ATP that is approximately the Km value for PIM1.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Proliferation (MTT) Assay
This cell-based assay measures the effect of the compounds on the viability and proliferation of cancer cell lines.
Materials:
-
MV4-11 and PC-3 cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Visualizations
PIM1 Kinase Signaling Pathway
The following diagram illustrates the central role of PIM1 kinase in cell survival and proliferation pathways. PIM1 is transcriptionally activated by the JAK/STAT pathway and proceeds to phosphorylate downstream targets that inhibit apoptosis and promote cell cycle progression.[4][6]
Experimental Workflow for Inhibitor Evaluation
The diagram below outlines the systematic workflow for the screening and evaluation of the new this compound analogs.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Safety Operating Guide
Proper Disposal of 3-Bromo-6-nitro-1H-indole: A Guide for Laboratory Professionals
For immediate reference, 3-Bromo-6-nitro-1H-indole must be treated as hazardous chemical waste. Due to its halogenated and nitrated organic structure, it requires specific handling and disposal procedures to ensure personnel safety and environmental compliance. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on guidelines for structurally similar hazardous compounds and are intended to ensure safe and compliant waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is imperative to adhere to the following safety protocols. All handling of this compound and its waste must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical. The following PPE should be worn at all times:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Required when dusts are generated. |
Step-by-Step Disposal Procedure
Proper segregation and containment are the cornerstones of safe chemical waste disposal.
-
Waste Segregation : Collect waste containing this compound in a dedicated and clearly labeled "Halogenated Organic Waste" container.[1] This is crucial as halogenated compounds often require specific disposal methods, such as high-temperature incineration.[1] Do not mix this waste with non-halogenated chemical waste.
-
Container Management :
-
Use a chemically compatible container with a secure, tight-fitting lid.
-
The container must be in good condition and free from leaks.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1]
-
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]
-
Final Disposal : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment, such as neutralization, is not a suitable disposal option for this chemical.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills :
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the contaminated material into a sealed, labeled container for disposal as hazardous waste.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills :
-
Evacuate the laboratory immediately.
-
Contact your institution's emergency response team.[1]
-
Disposal Workflow Diagram
The following diagram outlines the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is based on safety data sheets for structurally similar compounds due to the unavailability of a specific safety data sheet for this compound. Always consult your institution's specific safety guidelines and the most current regulatory requirements.
References
Essential Safety and Handling Protocols for 3-Bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-6-nitro-1H-indole. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of experimental work. Given that this compound is a brominated nitroindole derivative, it should be handled with a high degree of caution, assuming it may possess hazardous properties, including potential irritation to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendation | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[1][2] |
| Body Protection | A lab coat or other protective clothing. | To minimize skin exposure.[1] |
| Respiratory Protection | A dust mask (e.g., N95 type) or a respirator with appropriate cartridges. | To avoid the inhalation of dust particles, especially when handling the solid form.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for the safe handling of this compound.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.
-
Work Area: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[2]
-
Don PPE: Ensure all recommended personal protective equipment is worn correctly before handling the chemical.[2]
2. Handling:
-
Avoid Dust Generation: Handle the solid material carefully to prevent the formation of dust.[1]
-
Weighing: When weighing the compound, use a balance inside a contained space or an area with local exhaust ventilation.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
3. Storage:
-
Container: Keep the container tightly sealed to prevent contamination and absorption of moisture.[1][2]
-
Location: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations. All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Halogenated Organic Waste: All waste containing this compound must be collected in a dedicated and clearly labeled container for halogenated organic waste.[3][4] Do not mix with non-halogenated waste.[3]
-
Solid Waste: Contaminated items such as gloves, filter paper, and weighing paper should be collected in a designated solid hazardous waste container.[3]
-
Aqueous Waste: Any aqueous solutions containing the compound should be treated as hazardous waste and collected separately.[3]
-
-
Disposal Procedure:
-
Ensure all waste containers are tightly sealed and properly labeled with "Hazardous Waste" and the chemical name.[3]
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[2] This typically involves arranging for collection by a licensed chemical waste disposal company.[2]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






